Sulfamonomethoxine exhibits a dual mechanism of action, targeting both bacterial metabolism and, more recently discovered, the human immune system.
As a sulfonamide antibiotic, SMM functions as a competitive antagonist of para-aminobenzoic acid (PABA). It inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for bacteria to synthesize dihydropteroic acid, a precursor to folic acid. This disruption depletes the folate required for nucleotide and amino acid synthesis, suppressing bacterial growth (bacteriostatic effect) [1] [2] [3].
Diagram: this compound competitively inhibits DHPS, blocking bacterial folate synthesis.
A significant finding is that SMM and its derivatives can block the PD-1/PD-L1 signaling pathway, an immune checkpoint that cancers exploit to evade attack. By inhibiting this interaction, SMM can potentially "release the brakes" on T-cells, restoring their ability to target and destroy cancer cells [4]. Early research shows these compounds inhibit the binding of PD-1 to PD-L2 in the micromolar range and exhibit low toxicity, making them promising leads for new cancer immunotherapies [4].
Understanding SMM's persistence in food-producing animals is critical for food safety. A 2025 study established withdrawal intervals (WDIs) for Taihe black-bone silky fowls.
| Tissue | Terminal Elimination Half-Life (Days) | Estimated Withdrawal Time (WDI, Days) |
|---|---|---|
| Muscle | 1.82 ± 1.24 | 4 |
| Skin/Fat | 15.3 ± 4.97 | 27 |
| Liver | 4.36 ± 1.49 | 10 |
| Kidney | 5.42 ± 3.46 | 12 |
Data sourced from [5].
SMM serves as a structural foundation for designing novel immune checkpoint inhibitors.
SMM is a prevalent antibiotic pollutant in livestock wastewater. Research explores its degradation.
A 2022 study discovered that SMM acts strongly in synergy with the lasso peptide Microcin J25 (MccJ25), which inhibits RNA polymerase.
Adherence to safety and regulatory guidelines is essential for handling and application.
| Aspect | Details |
|---|---|
| Human Health Risks | Potential side effects include gastrointestinal disturbances, skin rashes, and blood dyscrasias. Adequate hydration is recommended to mitigate the risk of crystalluria and nephritis [3]. |
| Contraindications | Known hypersensitivity to sulfonamides, severe renal/hepatic impairment, and pregnancy or breastfeeding [3]. |
| Maximum Residue Limits (MRLs) | In China and the EU, the maximum residue limit for total sulfonamides in edible animal tissues is 100 μg/kg [5]. |
| Allowable Daily Intake (ADI) | The established ADI for SMM is 0–50 μg per kg of body weight [5]. |
This compound is a versatile compound that bridges traditional veterinary medicine and cutting-edge drug discovery. Its well-defined antibacterial mechanism, coupled with its promising role as an immune checkpoint inhibitor lead, makes it a valuable subject for ongoing research.
Sulfamonomethoxine exerts its primary antibacterial effect by inhibiting the synthesis of tetrahydrofolic acid, an essential cofactor for bacterial growth and reproduction [1] [2].
The following diagram illustrates this folic acid synthesis pathway and SMM's role in inhibiting it.
Recent research has identified SMM and its derivatives as a novel class of small-molecule inhibitors of the PD-1 immune checkpoint pathway [3]. This activity is distinct from its antibacterial action.
The diagram below outlines the logic of how SMM derivatives modulate this immune signaling pathway.
For research and development purposes, the quantitative data and experimental contexts from the literature are crucial.
1. Immunomodulatory Activity of SMM Derivatives The table below summarizes key quantitative findings from studies on SMM-based PD-1/PD-L1 pathway inhibitors [3].
| Compound ID / Type | Experimental Assay | Key Metric (EC50 or Inhibitory %) | Significance / Role in SAR |
|---|---|---|---|
| Sulfonamides (e.g., SMM) | IFN-γ Rescue (in vitro) | >400 nM (reported for early compounds) | First discovered small-molecule PD-1 inhibitors; act as lead compounds. |
| AAPDs (Derived from SMM) | IFN-γ Rescue (in vitro) | ~33-110 nM (against PD-L1) | Demonstrates significant improvement in potency from lead optimization. |
| Compound 39 (Best in class) | HTRF Binding Assay | 43% inhibition (at specified concentration) | Hydrophobic substituents and electron-withdrawing groups enhance activity. |
2. Key Experimental Protocols To evaluate the immunomodulatory activity of SMM-derived compounds, researchers typically employ the following methodologies [3]:
The dual functionality of SMM presents unique opportunities.
Sulfamonomethoxine operates as a competitive inhibitor within the bacterial folate biosynthesis pathway. The following diagram illustrates the specific enzymatic step it targets.
Diagram of this compound inhibiting Dihydropteroate Synthase.
The table below summarizes key quantitative data for this compound against Escherichia coli, which is crucial for experimental design and potency assessment.
| Parameter | Value (for E. coli) | Context / Notes |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | >400 µM [3] | Wild-type strain |
| First Inhibitory Concentration | 0.391 µM [3] | Lowest concentration showing a sub-inhibitory effect on growth |
| Antibacterial Activity | Bacteriostatic [1] | Inhibits growth and reproduction |
This compound is a tool for studying folate metabolism and exploring combination therapies.
This protocol is adapted from a study discovering the synergistic pair of microcin J25 and this compound [4].
This methodology is based on a study determining withdrawal intervals in poultry [6].
The table below outlines the fundamental antibacterial mechanism of SMM and the most common pathway through which bacteria develop resistance.
| Aspect | Description |
|---|---|
| Mechanism of Action [1] | SMM is a structural analog of para-aminobenzoic acid (pABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes a crucial step in the bacterial synthesis of dihydrofolic acid. This inhibition disrupts the production of nucleotides, thereby arresting bacterial growth and division, resulting in a bacteriostatic effect. |
| Primary Resistance Mechanism [2] [1] | Bacteria acquire plasmid-borne sul genes (e.g., Sul1, Sul2, Sul3). These genes code for alternative, sulfonamide-insensitive DHPS enzymes that can perform the essential folate synthesis function even in the presence of the drug. |
The Sul enzymes confer resistance through specific structural and dynamic differences compared to chromosomal DHPS:
Besides the primary sul gene mechanism, bacteria can develop resistance through other strategies, and environmental factors play a significant role in the spread of resistance.
| Mechanism / Factor | Description |
|---|---|
| Chromosomal Mutations [2] [1] | Mutations in the chromosomal folP gene (encoding DHPS) can decrease the enzyme's affinity for sulfonamides, reducing drug effectiveness. |
| Increased pABA Production [1] | Bacteria may upregulate the production of the natural substrate pABA, outcompeting SMM for binding sites on DHPS. |
| Horizontal Gene Transfer [2] [1] | Mobile genetic elements (plasmids, transposons) facilitate the spread of sul genes across different bacterial populations. |
| Environmental Contamination [3] [4] | Residual antibiotics from veterinary use and animal husbandry contaminate the environment, exerting selective pressure that enriches for resistant bacteria. |
Research on SMM resistance and degradation involves specific biochemical and microbiological techniques, yielding key quantitative data.
|caption: Key biochemical parameters of Sul enzymes and DHPS [2]| | :--- | | Enzyme | KM for pABA (µM) | Ki for SMX (µM) | | Sul1 | 8.41 | 127.1 | | Sul2 | 9.84 | 109.4 | | Sul3 | 9.56 | 104.8 | | EcDHPS | 7.21 | 14.2 |
A typical protocol for studying resistance involves:
Understanding how SMM is broken down in the environment is crucial for assessing its persistence. Microbial degradation is a major route, and recent research has proposed novel pathways.
caption: Proposed biodegradation pathways of Sulfamonomethoxine
This compound (SMM) is a veterinary sulfonamide antibiotic widely used in aquaculture and livestock production for disease prevention and treatment. With the chemical name 4-amino-N-(6-methoxy-4-pyrimidinyl) benzenesulfonamide (CAS 1220-83-3), SMM functions as a broad-spectrum antibacterial agent effective against both gram-positive and gram-negative bacteria through competitive inhibition of dihydrofolate synthase. This mechanism blocks bacterial folic acid synthesis, thereby inhibiting purine, thymine nucleotide, and DNA production [1]. The extensive use of SMM in aquaculture practices has raised significant environmental concerns due to its persistence in ecosystems and potential ecological impacts across multiple trophic levels.
The environmental relevance of SMM stems from its widespread detection in various environmental compartments. Studies have detected SMM in water bodies including aquaculture ponds, natural rivers, and domestic wastewater, with concentrations reaching up to 100 μg/L in sewage sludge from treatment plants [2]. Unlike many environmental contaminants, SMM demonstrates high mobility in aquatic systems due to its relatively low soil sorption coefficient, facilitating its transport from application sites to surrounding water bodies [2]. This mobility, combined with its chemical stability under standard environmental conditions (studies show 97.1%-99.9% residue after test periods), creates a significant potential for ecosystem exposure and biological effects [2].
SMM exhibits differential toxicity across aquatic species, with particular sensitivity observed in photosynthetic organisms. Microalgae demonstrate marked vulnerability to SMM exposure, with studies revealing significant inhibition of growth and metabolic processes even at environmentally relevant concentrations. The toxicity mechanisms primarily involve disruption of photosynthetic activity and interference with nutrient assimilation pathways in primary producers, potentially disrupting entire aquatic food webs [3].
The table below summarizes the toxicological effects of SMM on various aquatic organisms:
Table: Toxicological effects of SMM on aquatic organisms
| Organism | Test Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| Chlorella vulgaris | Acute (72-h) | EC50 (growth inhibition) | 5.9 mg/L | [4] |
| Isochrysis galbana | Acute (72-h) | EC50 (growth inhibition) | 9.7 mg/L | [4] |
| Daphnia magna | Acute (48-h) | LC50 | 48 mg/L | [4] |
| Daphnia similis | Acute (48-h) | LC50 | 283 mg/L | [4] |
| Daphnia magna | Chronic (21-day) | EC50 (brook production) | 14.9 mg/L | [4] |
| Daphnia similis | Chronic (21-day) | EC50 (brook production) | 41.9 mg/L | [4] |
| Chlorella pyrenoidosa | Chronic (15-day) | Nutrient assimilation inhibition | 5 μg/L | [3] |
Recent investigations have revealed that SMM toxicity is significantly enhanced when co-administered with synergists like trimethoprim (TMP), a common clinical combination. Studies examining SMM and TMP co-exposures at environmentally relevant concentrations (5 μg/L and 500 μg/L) demonstrated that the combination markedly impaired microalgal nutrient assimilation and induced sustained oxidative stress at concentrations where single exposures showed minimal effects [3]. At 500 μg/L SMM-TMP co-exposure, microalgal growth and proliferation rates decreased by 9.15% and 17.7% respectively, with a 1.36-fold increase in membrane-damaged cells compared to controls [3]. This synergistic effect highlights the importance of evaluating antibiotic mixtures rather than individual compounds when assessing ecological risks.
SMM also demonstrates measurable effects on terrestrial organisms, particularly vascular plants. Studies evaluating the eco-toxic effects of this compound sodium (SMMS) on crop species revealed significant inhibition of root and shoot elongation in wheat, Chinese cabbage, and tomato [5]. While seed germination remained largely unaffected across species, developmental processes showed marked sensitivity to SMM exposure. Based on IC50 values for root elongation (concentration causing 50% inhibition), Chinese cabbage emerged as the most sensitive plant to SMMS toxicity with an IC50 value of 27.1 mg/kg, followed by wheat (28.1 mg/kg for sulfadiazine sodium) [5].
The comparative toxicity assessment revealed that sulfonamide antibiotics including SMM generally exhibit stronger toxic effects on crops than other antibiotic classes such as fluoroquinolones (e.g., enrofloxacin) [5]. The preferential inhibition of root elongation over shoot development suggests specific disruption of meristematic activity or interference with nutrient uptake processes in root systems. These findings have implications for agricultural systems where manure-containing antibiotic residues are applied as fertilizer, potentially introducing SMM into soil ecosystems and affecting crop productivity.
A critical ecological impact of SMM exposure involves disruption of microbial community structures in exposed organisms. Research on Nile tilapia demonstrated that SMM supplementation at 200 and 300 mg/kg feed significantly altered the intestinal microbiota composition, reducing community richness and diversity, particularly at the higher dosage [1]. The phylum-level analysis revealed dramatic shifts, with control fish dominated by Actinobacteria, Proteobacteria, and Firmicutes, while SMM-treated groups showed predominance of Firmicutes, Proteobacteria, and Chloroflexi [1].
These microbiome alterations may have profound implications for host health and ecosystem functioning. Beneficial gut microbes contribute to nutrient absorption, energy balance, and pathogen resistance in aquatic organisms. Their disruption could therefore compromise host fitness and increase disease susceptibility in wild populations. Additionally, microbiome changes in sediment-dwelling organisms could potentially affect nutrient cycling processes in aquatic environments, though this area requires further investigation.
Biodegradation represents a promising removal pathway for SMM in contaminated environments. Recent research has identified specific bacterial strains capable of efficiently degrading SMM, with Bacillus sp. DLY-11 demonstrating particularly high degradation efficiency [6]. Under optimized conditions (59.1°C, pH 7.10, 0.45 g/L MgSO4, 5% inoculation volume), this strain achieved 98.8% degradation of 20 mg/L SMM within 48 hours [6]. Product analysis revealed six potential transformation products and identified two primary biodegradation pathways for SMM:
Table: Optimization of SMM degradation by Bacillus sp. DLY-11
| Parameter | Optimal Condition | Effect on Degradation |
|---|---|---|
| Temperature | 59.1°C | Enhanced enzymatic activity |
| pH | 7.10 | Ideal for bacterial metabolism |
| MgSO4 concentration | 0.45 g/L | Cofactor for degradation enzymes |
| Inoculation volume | 5% | Sufficient biomass for rapid degradation |
| Time | 48 hours | 98.8% degradation efficiency |
The degradation pathways include C-N bond cleavage, hydroxylation, and SO2 release, with researchers identifying a novel degradation pathway not previously reported in the literature [6]. The discovery of this pathway addresses significant gaps in our understanding of bacterial SMM degradation mechanisms and provides valuable insights for developing targeted bioremediation approaches. The diagram below illustrates the identified degradation pathways:
SMM biodegradation pathways by Bacillus sp. DLY-11 showing C-N bond cleavage, hydroxylation, and novel transformation route.
Natural and engineered systems like constructed wetlands show promise for SMM removal from contaminated waters. Research on sulfamethoxazole (a structurally related sulfonamide) removal in Schoenoplectus californicus microcosms demonstrated that planted systems achieved significantly greater antibiotic removal compared to unplanted controls, particularly during initial exposure periods [7]. This suggests that rhizosphere microbial communities associated with wetland plants contribute substantially to degradation processes. However, long-term removal (15-30 days) occurred primarily in sediment compartments regardless of plant presence, indicating the importance of sediment-water interactions in antibiotic fate [7].
The effectiveness of constructed wetlands for antibiotic removal varies considerably based on plant species selection, hydraulic retention time, and microbial community composition. While S. californicus shows particular promise for high-altitude applications due to its environmental tolerance, optimization of wetland design parameters remains essential for maximizing SMM removal efficiency across different climatic conditions.
The ecological risk profile of SMM varies substantially across ecosystem types and trophic levels. Based on the toxicity data presented in Section 2.1, microalgae exhibit the highest sensitivity to SMM exposure, with EC50 values approximately 5-10 times lower than those observed for cladocerans [4]. This trophic-level sensitivity pattern suggests that SMM poses the greatest risk to primary producers in aquatic ecosystems, potentially disrupting base food web functions. The documented effects on nutrient assimilation in Chlorella pyrenoidosa at concentrations as low as 5 μg/L [3] further support this concern, particularly given that these concentrations fall within the range detected in contaminated environments.
The synergistic toxicity observed between SMM and trimethoprim represents a critical consideration for risk assessment approaches. As these compounds are frequently co-administered in clinical and aquaculture settings, their combined environmental effects may substantially exceed risks predicted from individual compound toxicities. The impaired degradation efficiency (reduced to approximately 20% for SMM in co-exposure scenarios) and sustained oxidative stress observed in microalgae highlight the complex interactions that can occur in realistic exposure scenarios [3]. These findings suggest that current risk assessment frameworks based on single compounds may underestimate ecological risks for antibiotic mixtures.
SMM residues detected in edible fish species raise concerns about human exposure pathways through seafood consumption. Monitoring studies in northeastern China detected SMM in freshwater fish muscle tissue at average concentrations of 0.98-1.83 ng/g wet weight across three cities [8]. While these specific concentration levels were deemed to pose minimal health risks based on target hazard quotient assessments, the consistent detection of SMM in food products highlights a potentially significant exposure route for human populations [8].
The principal human health concerns associated with chronic SMM exposure include potential disruption of gut microbiota, possible allergic reactions in sensitized individuals, and contribution to the broader problem of antibiotic resistance. While direct toxic effects from dietary exposure to SMM residues appear unlikely based on current concentration data, the role of sub-therapeutic antibiotic exposures in selecting for resistant bacteria in human microbiomes warrants continued attention and monitoring.
Robust assessment of SMM ecotoxicity requires standardized testing protocols across multiple trophic levels. For microalgae, the 72-hour growth inhibition test follows established guidelines, exposing species like Chlorella vulgaris and Isochrysis galbana to a concentration series of SMM (typically 2.5-20 mg/L) under controlled light and temperature conditions [4]. Growth inhibition is quantified through cell counting or chlorophyll fluorescence measurements, with EC50 values calculated using statistical interpolation. For cladocerans like Daphnia magna, both acute (48-hour) mortality tests and chronic (21-day) reproduction assays provide critical toxicity data, with endpoints including mortality, brood production, and growth measurements [4].
Advanced mechanistic studies employ more specialized endpoints, including oxidative stress markers (e.g., lipid peroxidation, antioxidant enzyme activities), flow cytometry for cell proliferation and apoptosis detection, and nutrient assimilation enzyme assays [3]. These parameters offer insights into the physiological mechanisms underlying SMM toxicity and can detect subtler effects at environmentally relevant concentrations. The experimental workflow for a comprehensive SMM ecotoxicity assessment is illustrated below:
Experimental workflow for comprehensive SMM ecotoxicity assessment across biological levels.
The evaluation of SMM biodegradation potential employs a systematic approach beginning with strain isolation from contaminated environments such as swine manure compost [6]. Following enrichment culture in SMM-containing media, positive isolates are screened for degradation capability using high-performance liquid chromatography (HPLC) to quantify SMM removal. Optimal degradation conditions are determined through response surface methodology (RSM) based on Box-Behnken design, testing variables including temperature (typically 30-70°C), pH (5-9), inoculation volume (1-10%), and nutrient supplements [6].
Identification of degradation products employs liquid chromatography-mass spectrometry (LC-MS/MS) for structural elucidation of transformation products, enabling proposal of comprehensive degradation pathways [6]. For field-relevant assessments, microcosm studies using natural water or sediment samples evaluate degradation under environmentally realistic conditions, with periodic sampling to monitor SMM concentration changes and potential formation of transformation products over time (typically 15-30 days) [7].
Assessment of SMM effects on microbial communities employs 16S rRNA gene sequencing to quantify changes in community structure and diversity. For fish intestinal microbiome studies, the experimental design typically includes control groups (no SMM) and treatment groups receiving different SMM concentrations (e.g., 200 and 300 mg/kg feed) over several weeks [1]. DNA extraction from intestinal contents is followed by PCR amplification of the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (338F and 806R), with subsequent Illumina MiSeq sequencing generating comprehensive community profiles [1].
Bioinformatic analysis pipelines include quality filtering of sequence reads, OTU clustering at 97% similarity, taxonomic assignment against reference databases, and multivariate statistical analysis to identify significant community shifts associated with SMM exposure. This approach enables detection of specific bacterial taxa responsive to antibiotic exposure and assessment of overall community structure changes, providing insights into the potential ecological impacts of SMM on microbial systems.
This compound presents a multifaceted ecological risk profile characterized by differential toxicity across species, with particular sensitivity observed in photosynthetic organisms and potential for trophic transfer through aquatic food webs. The demonstrated effects on microalgae at environmentally relevant concentrations (as low as 5 μg/L), combined with synergistic interactions with commonly co-administered antibiotics like trimethoprim, underscore the importance of comprehensive risk assessment approaches that account for real-world exposure scenarios [3]. The persistence of SMM in environmental compartments and its potential to disrupt microbial community structure further compound these concerns.
This compound (SMM) is a veterinary sulfonamide antibiotic widely used in animal husbandry for preventing and treating bacterial infections in poultry and pigs. As a broad-spectrum antibacterial agent, SMM functions by inhibiting bacterial folic acid synthesis, thereby suppressing microbial growth and reproduction. However, due to its environmental persistence and potential ecological risks, research on its environmental impact has significantly increased in recent years. Approximately 30%-90% of administered antibiotics are excreted unchanged into the environment through feces and urine, creating long-term threats to human health and ecosystems through the emergence of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs).
Traditional physical-chemical methods for antibiotic removal, including adsorption, photodegradation, and electrochemical oxidation, face limitations such as high operational costs, energy requirements, and potential secondary pollution. In contrast, biodegradation approaches leveraging microbial metabolic activities offer more sustainable solutions with advantages including environmental friendliness, cost-effectiveness, and minimal secondary pollution. The effectiveness of various biological treatment techniques for antibiotic degradation generally follows this order: composting > anaerobic digestion > manure storage > soil, with microbial degradation playing the central role in all these processes. This whitepaper provides a comprehensive technical overview of SMM biodegradation pathways, optimized conditions, methodological protocols, and emerging research applications for environmental researchers and scientists working on antibiotic pollution remediation.
Various microbial systems have demonstrated capability for SMM biodegradation through different mechanisms and with varying efficiencies. The table below summarizes key microbial systems studied for SMM degradation:
Table 1: Microbial Systems for this compound Biodegradation
| Microbial System | Strain/Organism | Optimal Conditions | Degradation Efficiency | Key Mechanisms | Reference |
|---|---|---|---|---|---|
| Bacillus bacteria | Bacillus sp. DLY-11 | 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculum | 98.8% of 20 mg/L in 48 h | C-N bond cleavage, hydroxylation, SO₂ release | [1] [2] |
| Ammonia-oxidizing archaea | N. gargensis | Active ammonia oxidation conditions | Varies by compound | Deamination, hydroxylation, nitration | [3] |
| Ammonia-oxidizing bacteria | N. nitrosa Nm90 | Active ammonia oxidation conditions | Varies by compound | Predominantly deamination | [3] |
| Complete ammonia oxidizer | N. inopinata | Active ammonia oxidation conditions | Varies by compound | Exclusively deamination | [3] |
| Microbial fuel cell | Shewanella putrefaciens | Carbon felt anode, 10 mg/L SMM | 58.92% degradation | Bioelectrochemical oxidation | [4] |
| Microbial fuel cell | Shewanella oneidensis MR-1 | Carbon felt anode, 10 mg/L SMM | 46.48% degradation | Bioelectrochemical oxidation | [4] |
The metabolic versatility of microorganisms enables them to transform SMM through various biochemical pathways. Bacterial systems, particularly Bacillus strains, demonstrate the highest degradation efficiency under optimized conditions, achieving near-complete removal of SMM within 48 hours. Ammonia-oxidizing microorganisms employ cometabolic degradation pathways that occur concurrently with their primary ammonia oxidation metabolism. Meanwhile, bioelectrochemical systems like microbial fuel cells leverage both microbial metabolism and electrochemical reactions for SMM removal while simultaneously generating electricity, offering the potential for energy-positive wastewater treatment.
Bacillus sp. DLY-11 was isolated from swine manure compost through a systematic screening process involving enrichment culture, preliminary screening and purification, domestication, and final selection. The strain was identified through gram staining, scanning electron microscopy observation, physiological and biochemical experiments following established bacteriological manuals, and 16S rRNA sequencing combined with genetic analysis. Response surface methodology (RSM) based on Box-Behnken design was employed to optimize the degradation conditions, resulting in the identification of optimal parameters: 5% inoculation volume, temperature of 59.1°C, pH value of 7.10, and 0.45 g/L MgSO₄. Under these optimized conditions, strain DLY-11 achieved remarkable degradation efficiency of 98.8% for 20 mg/L SMM within 48 hours [1] [2].
Product analysis from SMM degradation by Bacillus sp. DLY-11 identified six potential transformation products, enabling the proposal of two distinct biodegradation pathways with multiple novel elements:
Pathway 1: C-N Bond Cleavage and Hydroxylation - This pathway involves initial cleavage of the C-N bond connecting the sulfonamide group to the heterocyclic ring, followed by hydroxylation reactions that introduce hydroxyl groups into the molecular structure, increasing hydrophilicity and preparing the molecule for further breakdown.
Pathway 2: SO₂ Release and Ring Cleavage - This newly discovered pathway involves the release of sulfur dioxide (SO₂) from the sulfonamide functional group, followed by cleavage of the aromatic rings. This represents a novel degradation mechanism not previously reported in bacterial SMM degradation pathways [1].
The diagram below illustrates the complete degradation pathway of SMM by Bacillus sp. DLY-11:
Figure 1: Proposed biodegradation pathways of SMM by Bacillus sp. DLY-11 showing two parallel routes with six transformation products leading to complete mineralization.
The discovery of these pathways, particularly the novel SO₂ release mechanism, addresses significant gaps in our understanding of bacterial SMM degradation pathways and provides valuable insights for developing enhanced bioremediation strategies targeting sulfonamide antibiotics in animal husbandry environments.
Temperature and pH represent two of the most critical factors influencing SMM biodegradation efficiency. The optimal temperature for Bacillus sp. DLY-11 mediated SMM degradation is approximately 59°C, which falls within the thermophilic range. This relatively high temperature optimum suggests the strain may be particularly suitable for composting applications where elevated temperatures naturally occur. The pH optimum of 7.10 indicates a preference for neutral conditions, which aligns with the typical pH range of many environmental systems and wastewater treatment processes.
For ammonia-oxidizing microorganisms, the degradation occurs during active ammonia oxidation processes, which typically function optimally in a pH range of 7.5-8.0 for most ammonia oxidizers. Similarly, microbial fuel cells utilizing Shewanella species perform best in neutral to slightly alkaline conditions (pH 7.0-8.0). These pH optima must be considered when designing bioremediation systems targeting SMM contamination [1] [3].
The addition of specific inorganic salts can significantly enhance SMM degradation efficiency. For Bacillus sp. DLY-11, magnesium sulfate at 0.45 g/L concentration was identified as optimal, potentially serving as a cofactor for enzymes involved in the degradation pathway. Microbial fuel cell performance for SMM degradation is influenced by electrode materials, with carbon felt demonstrating superior performance compared to carbon paper or graphite rod anodes, achieving approximately 6.51 mW·m⁻² higher maximum output power than other configurations when using Shewanella putrefaciens [1] [4].
The presence of humic substances also impacts SMM degradation, though their effects vary by system. In microbial fuel cells, humic acid enhances both SMM degradation efficiency and electrical performance in a concentration-dependent manner. In contrast, for photochemical degradation systems, both humic acid and fulvic acid inhibit SM2 photolysis through light screening effects, with humic acid showing stronger inhibition than fulvic acid [4] [5].
For researchers aiming to isolate SMM-degrading microorganisms from environmental samples, the following protocol has proven effective:
Sample Collection: Collect samples from environments with historical antibiotic exposure, such as swine manure compost, livestock farm wastewater, or agricultural soils receiving manure amendments. For Bacillus sp. DLY-11 isolation, aerobically composted swine manure was used as the inoculum source [2].
Enrichment Culture: Prepare enrichment culture using mineral salt medium (MSM) supplemented with SMM as the sole carbon source. A typical composition includes (per liter): 1.0 g KH₂PO₄, 1.0 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 0.1 g NaCl, 0.02 g CaCl₂, and 0.01 g FeSO₄·7H₂O, with 20 mg/L SMM added after sterilization. Incubate at 30°C with shaking at 160 rpm for 7-14 days [2].
Strain Purification: Serially dilute the enrichment culture and spread on MSM agar plates containing 20 mg/L SMM. Incubate at 30°C for 2-7 days. Select individual colonies based on morphological differences and transfer to fresh plates for further purification through repeated streaking.
Strain Identification: Conduct gram staining, microscopic observation, and standard physiological biochemical tests following established bacteriological manuals. For molecular identification, amplify the 16S rRNA gene using universal primers 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-TACGGYTACCTTGTTACGACTT-3'). Purify PCR products and sequence using the Sanger method. Compare obtained sequences with those in databases such as NCBI using BLAST analysis [2].
To evaluate the degradation capability of isolated strains, conduct degradation kinetics experiments following this protocol:
Inoculum Preparation: Inoculate the selected strain into LB medium and culture for 12 hours at 30°C with shaking at 160 rpm to prepare seed culture.
Degradation Experiments: Transfer the seed culture to the degradation medium (MSM with 20 mg/L SMM) at an inoculation volume of 3-5%. Incubate under optimal temperature and pH conditions with shaking.
Sampling and Analysis: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 6, 10, 24, 48 hours). Centrifuge samples immediately at 10,000 × g for 10 minutes to separate cells from the supernatant. Analyze the supernatant for residual SMM concentration using HPLC [2].
Kinetic Analysis: Plot SMM concentration versus time to determine degradation kinetics. Fit data to appropriate kinetic models (e.g., pseudo-first-order kinetics) to calculate degradation rate constants.
Accurate analysis of SMM and its transformation products is essential for understanding degradation pathways:
Sample Preparation: For water samples, filter through 0.22 μm membrane filters. For solid samples (soil, manure), extract using accelerated solvent extraction or ultrasonic extraction with methanol:water (50:50, v/v) as extraction solvent. Concentrate extracts using solid-phase extraction (SPE) with LiChrolut EN cartridges or equivalent [2].
HPLC Analysis: Analyze SMM concentration using HPLC with UV detection. Typical conditions include: C18 column (4.6 × 250 mm, 5 μm), mobile phase of methanol:0.1% formic acid in water (40:60, v/v), flow rate of 1.0 mL/min, column temperature of 30°C, and detection wavelength of 270 nm. Under these conditions, SMM typically elutes at approximately 6.5 minutes [2].
Transformation Product Identification: For identification of degradation intermediates, use liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS). Operating conditions typically include: electrospray ionization (ESI) in positive mode, mass range m/z 50-1000, capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, and desolvation gas flow 800 L/h. Compare mass spectra with authentic standards or identify compounds based on accurate mass measurements and fragmentation patterns [1].
While this guide focuses primarily on SMM, research on related sulfonamide antibiotics provides valuable insights into potential degradation mechanisms. The table below compares different sulfonamide degradation approaches:
Table 2: Comparative Analysis of Sulfonamide Antibiotic Degradation Approaches
| Degradation Method | Target Antibiotic | Key Findings | Efficiency | Limitations | Reference |
|---|---|---|---|---|---|
| White-rot fungi co-culture | Sulfamethazine | Crude enzyme from T. versicolor & P. chrysosporium co-culture with ABTS achieved 93.1% degradation | 25.4% without mediators, 93.1% with ABTS | Requires mediator addition for high efficiency | [6] |
| Photochemical degradation | Sulfamethazine | Rate constants higher under mercury lamp vs. xenon lamp; HA and FA inhibit degradation | Rate dependent on light source and water constituents | Sensitive to water constituents that limit light penetration | [5] |
| Paenarthrobacter ureafaciens | Sulfadimidine | Strain s-2 capable of using sulfadimidine as carbon source | Specific efficiency not provided | Limited to specific sulfonamide compounds | [7] |
| Phanerochaete chrysosporium | Sulfadiazine | Fungal pellets degrade sulfadiazine in liquid culture | Specific efficiency not provided | Requires specific culture conditions for fungal growth | [8] |
The comparative analysis reveals that biological approaches generally offer efficient sulfonamide removal with minimal secondary pollution concerns. The white-rot fungi system demonstrates remarkably high efficiency when supplemented with redox mediators like ABTS, achieving over 90% degradation of sulfamethazine. Photochemical degradation provides an alternative abiotic approach but is highly dependent on water constituents that may limit light penetration. The species-specificity of microbial degradation systems highlights the need for tailored approaches based on the predominant sulfonamide contaminants present in a given environment.
Despite significant advances in understanding SMM biodegradation, several critical research gaps remain. The enzymatic mechanisms responsible for the novel C-N bond cleavage and SO₂ release pathways observed in Bacillus sp. DLY-11 require further elucidation through proteomic and genomic approaches. The potential for engineered consortiums combining complementary degradation pathways from different microbial systems represents a promising direction for enhancing degradation efficiency and completeness. Additionally, the ecological impacts of transformation products generated through different degradation pathways need comprehensive assessment to ensure bioremediation strategies do not produce metabolites with unintended biological activity or toxicity.
Future research should prioritize integrated systems that combine the strengths of multiple approaches, such as bioelectrochemical systems with bacterial degradation, or sequential fungal-bacterial treatment trains. The application of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) to SMM-degrading microbial systems will provide unprecedented insights into the genetic determinants and regulatory mechanisms underlying efficient antibiotic degradation. From an application perspective, pilot-scale demonstrations of the most promising laboratory-scale findings are essential for translating basic research into practical solutions for addressing antibiotic contamination in animal agriculture and wastewater treatment contexts.
This compound (SMM) is a sulfonamide antibiotic with the chemical formula C₁₁H₁₂N₄O₃S, widely used in veterinary medicine for both therapeutic and prophylactic purposes in poultry and swine. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exerting bacteriostatic effects on susceptible microorganisms. The molecular structure of SMM contains multiple functional groups - including sulfonamide, aniline, and methoxypyrimidine moieties - that serve as potential coordination sites for complex formation with various metal ions and organic molecules.
Recent research has demonstrated that SMM's biological activity can be significantly enhanced through molecular complexation, particularly with transition metals and through inclusion in various delivery systems. These complexes exhibit modified physicochemical properties, including enhanced stability, altered solubility profiles, and in many cases, increased antimicrobial efficacy compared to the parent compound. Furthermore, SMM demonstrates notable binding affinity to biological macromolecules, particularly human serum albumin (HSA), which influences its pharmacokinetic behavior and distribution within mammalian systems.
The formation of molecular complexes with SMM represents a promising strategy to overcome some limitations of conventional sulfonamide antibiotics, including emerging bacterial resistance patterns and suboptimal physicochemical properties. This guide provides a comprehensive technical overview of SMM molecular complexation, including quantitative binding data, detailed experimental methodologies, and potential applications in pharmaceutical development.
This compound exhibits significant binding interactions with human serum albumin, as quantified through multiple spectroscopic techniques. The binding parameters provide crucial information for understanding its pharmacokinetic behavior.
Table 1: Binding Parameters of this compound with Human Serum Albumin
| Parameter | Value | Experimental Conditions | Technique Used |
|---|---|---|---|
| Binding Constant (Kₐ) | (1.178 ± 0.008) × 10⁴ L·mol⁻¹ | 298 K | Multi-spectroscopic |
| Number of Binding Sites | ~1 | Physiological pH | Fluorescence quenching |
| Primary Binding Site | Site I (Sudlow's site I) | - | Molecular docking |
| Thermodynamic Profile | Hydrogen bonds and van der Waals forces | - | Temperature-dependent studies |
| Key Interacting Residues | Arg222, Ala291, Leu238 | - | Molecular docking |
For comparison, the closely related compound sulfametoxydiazine (SMD) demonstrates significantly stronger binding affinity under identical experimental conditions, with a binding constant of (8.297 ± 0.010) × 10⁴ L·mol⁻¹, suggesting structural modifications substantially influence protein interaction strength [1].
Metal complexation significantly enhances the antimicrobial properties of sulfonamide antibiotics, including SMM. The coordination with various metal ions creates compounds with improved biological activity, particularly against mycobacterial species.
Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole Metal Complexes Against Rapidly Growing Mycobacteria
| Compound | M. fortuitum MIC (μg/mL) | M. abscessus MIC (μg/mL) | M. massiliense MIC (μg/mL) |
|---|---|---|---|
| Sulfamethoxazole Au-PPh₃ | 39.06 | 19.53 | 19.53 |
| Sulfamethoxazole Ph₂P-Au-Au-PPh₂ | 39.06 | 19.53 | 19.53 |
| Sulfamethoxazolato Au | 19.53 | 19.53 | 9.76 |
| Sulfamethoxazole Ag | 39.06 | 19.53 | 9.76 |
| Sulfamethoxazole Cd | 19.53 | 4.88 | 4.88 |
| Sulfamethoxazole Hg | 9.76 | 4.88 | 4.88 |
| Sulfamethoxazole Cu | 9.76 | 39.06 | 19.53 |
| Sulfamethoxazole alone | 32 | 8 | 64 |
| Trimethoprim alone | 256 | 16 | 1 |
The data demonstrates that metal complexation can dramatically reduce MIC values for certain bacterial species, with sulfamethoxazole Hg and sulfamethoxazole Cd showing particularly enhanced activity against M. abscessus and M. massiliense [2].
Protocol: Synthesis of Sulfamethoxazole Metal Complexes
Materials Required:
Synthetic Procedure:
Critical Parameters:
Protocol: Investigation of SMM Biodegradation Pathways Using Bacillus sp. DLY-11
Materials and Reagents:
Procedure:
Key Findings:
SMM Biodegradation Pathways: This diagram illustrates the six primary biodegradation pathways of this compound identified through metabolite analysis, highlighting the novel pathway discovered in recent research.
Protocol: Investigating SMM-HSA Interactions Using Multi-Spectroscopic Approaches
Equipment Required:
Experimental Procedure:
Data Analysis Equations:
Sulfonamide metal complexes demonstrate significant potential as anti-biofilm agents, particularly against rapidly growing mycobacteria (RGM) including M. abscessus, M. fortuitum, and M. massiliense. These complexes effectively reduce microbial adhesion and biofilm formation on both biological and synthetic substrates at concentrations below their minimum inhibitory concentrations (sub-MIC levels), suggesting specific anti-adhesion properties rather than general bactericidal effects [2].
The mechanism of anti-biofilm action appears to involve interference with bacterial signaling pathways, particularly through inhibition of c-di-GMP synthesis. This secondary messenger plays a crucial role in the transition between planktonic and biofilm lifestyles in many bacterial species. By disrupting this signaling pathway, sulfonamide metal complexes prevent the initial attachment phase of biofilm development, thereby reducing subsequent maturation and persistence of complex bacterial communities [2].
This anti-biofilm activity has significant practical implications for medical device coatings and hospital surface treatments, where preventing biofilm formation is crucial for reducing device-related infections. The ability of these complexes to target biofilm formation specifically, independent of their direct antimicrobial activity, represents a promising approach to combat antibiotic-resistant biofilm-associated infections.
Beyond antimicrobial applications, this compound derivatives have demonstrated significant potential as small-molecule inhibitors of immune checkpoint pathways, particularly the PD-1/PD-L1 interaction. These derivatives represent one of the first discovered classes of small molecules capable of modulating this critical immune regulatory pathway [4].
The molecular basis for this activity involves specific interactions with key amino acid residues in the PD-1 protein, particularly Thr76 and Asn68. The nitrogen atoms in the heterocyclic components of SMM derivatives facilitate the formation of multiple hydrogen bonds with these residues, effectively blocking the protein-protein interaction between PD-1 and its ligands [4].
Structure-activity relationship (SAR) studies have revealed that:
These findings have led to the development of optimized compounds with significantly improved PD-1/PD-L1 blocking activity, with the most active structures achieving inhibition percentages exceeding 40% in cellular assays [4].
SMM Immune Checkpoint Mechanism: This diagram illustrates how this compound derivatives inhibit PD-1/PD-L1 binding, restoring T-cell activation through competitive binding to the PD-1 protein.
The comprehensive characterization of SMM molecular complexes requires a multidisciplinary analytical approach, combining spectroscopic, chromatographic, and computational methods.
Spectroscopic Techniques:
Separation Methods:
Computational Approaches:
Mass Spectrometric Analysis of Sulfonamides: SMM and its transformation products are typically analyzed in positive ion mode in mass spectrometric detection, with characteristic fragment ions at m/z 92.0495, 108.0444, and 156.0114. Common transformations include:
The environmental persistence and transformation pathways of SMM are critical considerations in its overall lifecycle assessment. Recent research has identified specific microbial strains capable of efficient SMM degradation, along with optimized conditions for enhanced biodegradation.
Table 3: Optimized Biodegradation Conditions for this compound Using Bacillus sp. DLY-11
| Parameter | Optimal Condition | Impact on Degradation Efficiency |
|---|---|---|
| Temperature | 59.1°C | Maximum enzymatic activity |
| pH | 7.10 | Optimal microbial growth conditions |
| Inoculum Volume | 5% | Balance between cell density and nutrient availability |
| MgSO₄ Concentration | 0.45 g/L | Enhanced enzymatic cofactors |
| Degradation Efficiency | 98.8% in 48 hours | Under optimized conditions |
| Initial SMM Concentration | 20 mg/L | Typical environmental concentration range |
The identification of Bacillus sp. DLY-11 from aerobically composted swine manure provides a valuable biological tool for remediation of SMM-contaminated environments. The optimized conditions established through response surface methodology represent a significant advancement in the biological treatment of sulfonamide antibiotics in waste streams [3].
In aerobic granular sludge (AGS) systems, SMM removal occurs through multiple mechanisms, with biodegradation playing a more significant role than adsorption. The extracellular polymeric substances (EPS) in sludge systems contribute significantly to SMM removal, with tightly bound EPS (TB-EPS) demonstrating higher adsorption capacity than loosely bound EPS (LB-EPS) due to its greater protein and polysaccharide content [5].
The formation of molecular complexes with this compound represents a promising strategy for enhancing its pharmaceutical properties and expanding its applications beyond conventional antimicrobial therapy. The comprehensive data presented in this guide demonstrates that metal complexation can significantly improve antibacterial efficacy, particularly against challenging pathogens like rapidly growing mycobacteria, while also providing potent anti-biofilm activity.
The recent discovery of SMM derivatives as immune checkpoint inhibitors opens exciting new avenues for pharmaceutical development, particularly in cancer immunotherapy. The detailed SAR studies provide a solid foundation for rational drug design aimed at optimizing PD-1/PD-L1 inhibitory activity while maintaining favorable physicochemical properties.
Future research directions should focus on:
This compound (SMM) is a long-acting sulfonamide antibiotic extensively used in aquaculture and veterinary medicine for preventing and treating bacterial infections. Its molecular weight is 280.30 g/mol (CAS No. 1220-83-3), and it functions by inhibiting the synthesis of folic acid in bacterial cells [1] [2]. Due to incomplete metabolism in animals, approximately 30–90% of administered antibiotics are excreted unchanged into the environment through feces and urine [3] [2]. SMM has a longer half-life compared to short- and medium-acting sulfonamides, leading to its persistence in aquatic systems [2].
Environmental monitoring has detected SMM in various water bodies, including aquaculture ponds, rivers, and groundwater. Notably, the highest concentration detected in a fish pond in Changzhou City, China, reached 426.8 μg/L [2]. While typical environmental concentrations range from 0.5 to 7.3 μg/L, even these low levels can adversely affect non-target aquatic organisms, with microalgae being particularly sensitive [2]. Furthermore, SMM is frequently used in combination with trimethoprim (TMP) (typically in a 5:1 mass ratio), which can alter its environmental behavior and toxicological effects [2]. The presence of SMM in the environment contributes to the emergence and spread of antibiotic resistance genes (ARGs), posing significant ecological and public health concerns [4].
The analysis of SMM in water samples primarily relies on chromatographic techniques coupled with various detectors. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
Table 1: Comparison of Analytical Techniques for SMM Detection in Environmental Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | | :--- | :--- | :--- | :--- | :--- | :--- | | LC-MS/MS [4] | River Water | SPE (HLB cartridge) | 2.1–12.3 ng/L | 6.6–39.2 ng/L | High sensitivity and selectivity; confirmatory analysis | | HPLC-FLD [5] | Feed (Non-target) | SPE (Strata-SCX cartridge) with derivatization | 34.5–79.5 μg/kg | 41.3–89.9 μg/kg | Good sensitivity for fluorescent derivatives | | LC-UV/DAD [5] | Feed | Liquid extraction | ~46.9–150 μg/kg | Simplicity and wider availability |
Liquid chromatography-tandem mass spectrometry is the gold-standard method for detecting SMM residues in water due to its high sensitivity, specificity, and ability to provide confirmatory analysis [6] [4].
The following workflow outlines the SPE procedure for concentrating and purifying SMM from water samples:
Figure 1: Solid-Phase Extraction Workflow for SMM from Water Samples. This procedure is critical for extracting and concentrating the analyte while removing matrix interferences [4].
Applying the above protocol to environmental monitoring provides crucial data on SMM occurrence and helps assess ecological risks.
Monitoring studies have found SMM in various environmental compartments, though detection frequency can be low in some regions.
Table 2: Example of SMM and Related Antibiotic Residues Detected in Aquacultured Fish from Taiwan [7]
| Fish Species | Target Detected | Surveyed Samples | Number of Residue Positives | Concentration Range (mg/kg) |
|---|---|---|---|---|
| Tilapia | Sulfamethazine | 20 | 1 | 0.03 |
| Milk fish | Sulfamethazine | 16 | 1 | 0.02 |
| Perch | Undetected | 16 | 0 | 0 |
Note: While this study did not find SMM, it detected the related sulfonamide sulfamethazine, demonstrating the presence of this antibiotic class in aquaculture products [7].
The protocol outlined here for detecting SMM in water samples using SPE and LC-MS/MS provides a sensitive, reliable, and validated method suitable for environmental monitoring. Given the ecological risks associated with antibiotic residues, including the promotion of resistance and effects on primary producers like microalgae, ongoing monitoring of SMM and other pharmaceuticals is essential for environmental and public health protection [2] [4].
Sulfamonomethoxine (SMM) is a long-acting sulfonamide antibacterial agent widely used in veterinary medicine. Its inability to be fully metabolized leads to its release into the environment, posing ecological and human health risks, including the potential development of antibiotic-resistant genes [1]. Regulatory bodies have set a maximum residue limit (MRL) of 100 μg/kg for total sulfonamides in foods of animal origin [2].
Due to the low concentration of SMM in complex matrices like environmental water and food samples, a robust sample pretreatment is essential. Solid-Phase Extraction (SPE) is a widely used technique that provides high sensitivity and effective clean-up by concentrating analytes and removing matrix interferences, making it suitable for the trace-level determination of SMM prior to chromatographic analysis [1] [2].
Here are two optimized protocols for the extraction of SMM, one based on automated SPE for high sensitivity and another on dispersive liquid-liquid microextraction (DLLME) for rapid, cost-effective analysis.
This method is designed for the simultaneous determination of 17 sulfonamides, including SMM, in various water matrices, offering high sensitivity and throughput [1].
The following workflow diagram illustrates the automated SPE protocol:
This method provides a simpler, faster alternative for extracting multiple sulfonamides from water and seafood samples, requiring minimal equipment [2].
The workflow for the UA-DLLME protocol is as follows:
The tables below summarize the key optimized parameters and analytical performance for the two protocols.
Table 1: Optimized Parameters for SPE and DLLME Protocols
| Parameter | Automated SPE-UPLC-MS/MS [1] | UA-DLLME-HPLC-DAD [2] |
|---|---|---|
| Application | 17 SAs in water | 7 SAs in water & seafood |
| Sorbent/Extractant | CNW Poly-Sery HLB | Tetrachloroethylene (C₂H₂Cl₄) |
| Dispersant | Not Applicable | Acetonitrile (ACN) |
| Elution Solvent | 8 mL Methanol:Acetone (1:1) | Not Applicable |
| Key Additive | 0.5 g/L Na₂EDTA | Not Specified |
| Analysis Instrument | UPLC-MS/MS | HPLC-DAD |
Table 2: Analytical Performance of the Described Methods
| Performance Metric | Automated SPE-UPLC-MS/MS [1] | UA-DLLME-HPLC-DAD [2] |
|---|---|---|
| Linear Range | 0.05–100 μg/L | 2.4–26.0 μg/L (LOQ to 500 μg/L) |
| Limit of Detection (LOD) | 0.01–0.05 ng/L | 0.7–7.8 μg/L (for various samples) |
| Limit of Quantification (LOQ) | Not explicitly stated | 2.4–26.0 μg/L |
| Recovery (%) | 79–118% | 80.0–116.0% |
| Repeatability (RSD%) | 0.3–14.5% | 0.1–8.1% |
The discovery of *Bacillus* sp. DLY-11 presents a significant advancement for addressing SMM contamination, a persistent sulfonamide antibiotic pollutant. This strain, isolated from swine manure compost, demonstrates exceptional degradation efficiency, removing 98.8% of 20 mg/L SMM within 48 hours under optimized conditions [1] [2]. Its application is particularly relevant for treating antibiotic residues in animal husbandry waste before they enter the environment [1].
The degradation process involves multiple biochemical pathways, including C-N bond cleavage, hydroxylation, and the novel release of SO₂, leading to the formation of at least six transformation products [1]. The table below summarizes the core quantitative findings for efficient SMM remediation using this strain.
Table 1: Optimized Degradation Conditions and Key Findings for Bacillus sp. DLY-11
| Parameter | Optimal Condition / Key Finding | Source |
|---|---|---|
| Source | Swine manure compost | [1] |
| Inoculation Volume | 5% (v/v) | [1] [2] |
| Temperature | 59.1 °C | [1] [2] |
| pH | 7.10 | [1] [2] |
| Key Metal Additive | 0.45 g/L MgSO₄ | [1] [2] |
| SMM Concentration | 20 mg/L | [1] |
| Degradation Efficiency | 98.8% in 48 hours | [1] [2] |
| Key Degradation Mechanisms | C-N bond cleavage, Hydroxylation, SO₂ release | [1] |
| Transformation Products | 6 identified | [1] |
The following section provides methodologies for cultivating the degradative strain and conducting SMM degradation experiments.
This protocol describes the maintenance and preparation of Bacillus sp. DLY-11 for degradation experiments [1].
Materials:
Procedure:
This protocol outlines the setup for a degradation kinetics study and the application of Response Surface Methodology (RSM) to optimize conditions [1].
Materials:
Procedure:
Product analysis of the SMM degradation process by Bacillus sp. DLY-11 has led to the proposal of two potential biodegradation pathways, one of which is a novel pathway not previously reported [1]. The key mechanisms involved are C-N bond cleavage, hydroxylation, and SO₂ release [1]. The following diagram illustrates the logical flow of these pathways.
Sulfamonomethoxine (SMM) is a sulfonamide antibiotic widely used in animal husbandry for therapeutic and prophylactic purposes. Due to its incomplete metabolism in animals, 30-90% of administered SMM is excreted into the environment, posing significant ecological risks including the development of antibiotic resistance genes and disruption of aquatic ecosystems [1]. Conventional wastewater treatment processes often fail to effectively remove SMM, necessitating advanced treatment technologies.
Persulfate-based advanced oxidation processes (PS-AOPs) have emerged as promising alternatives for degrading refractory organic pollutants like SMM. These technologies generate powerful sulfate radicals (SO₄•⁻) with a high redox potential (E⁰ = 2.6 V) that effectively oxidize organic contaminants across a wider pH range compared to traditional hydroxyl radical-based processes [2] [3]. This document presents comprehensive application notes and experimental protocols for SMM degradation using various persulfate activation methods.
Persulfate (S₂O₈²⁻) requires activation to generate sulfate radicals, which are the primary reactive species responsible for SMM degradation. The activation mechanisms vary depending on the method employed:
Transition metal catalysts facilitate electron transfer from the metal to persulfate, cleaving the peroxide bond to generate SO₄•⁻:
Where Me represents Fe²⁺, Cu⁺/Cu²⁺, or other transition metals. Iron-based catalysts are particularly advantageous due to their natural abundance, low toxicity, and magnetic properties enabling catalyst recovery [4] [2].
Heat energy weakens the O-O bond in persulfate, leading to homogeneous decomposition and radical generation:
Thermal activation typically becomes significant above 50°C, with efficiency increasing with temperature [5].
In aqueous systems, SO₄•⁻ can be converted to hydroxyl radicals (•OH), providing multiple degradation pathways:
The following diagram illustrates the primary persulfate activation pathways and their resulting radical species:
Protocol:
Characterization: The synthesized Fe₃O₄ MNPs exhibit characteristic XRD peaks at 2θ = 30.1°, 35.4°, 43.1°, 53.6°, 57.1°, and 62.7° with average crystallite size of 38.6 nm [2].
Protocol:
Procedure:
Performance: Complete SMM removal (100%) achieved within 15 minutes under optimal conditions [4].
Procedure:
Performance: 99.7% SMM removal achieved within 2 hours under optimal conditions [6].
Optimal Conditions [1]:
Procedure:
Performance: 98.8% SMM degradation achieved within 48 hours under optimal conditions [1].
Electron Paramagnetic Resonance (EPR):
Radical Quenching Tests:
LC-MS/MS Conditions:
Table 1: Comparative Performance of Different Persulfate Activation Systems for SMM Degradation
| Activation System | Optimal Conditions | Time | Removal Efficiency | Key Advantages |
|---|---|---|---|---|
| Fe₃O₄ MNPs/PS [4] [2] | 2.4 mM Fe₃O₄, 1.2 mM PS, pH 5.0 | 15 min | 100% | Rapid degradation, magnetic separation |
| Fe-Cu/PS [6] [7] | 1.5 g/L Fe-Cu, 2.0 mM PS, pH 7.0 | 2 h | 99.7% | Works at neutral pH, good reusability |
| Bacillus sp. DLY-11 [1] | 5% inoculum, 59.1°C, pH 7.1 | 48 h | 98.8% | Environmentally friendly, complete mineralization |
Table 2: Effects of Water Matrix Components on SMM Degradation in Fe-Cu/PS System [6]
| Matrix Component | Concentration | Degradation Efficiency | Inhibition/Enhancement |
|---|---|---|---|
| Control (no ions) | - | 99.7% | Baseline |
| Cl⁻ | 10 mM | >99% | Minimal effect |
| NO₃⁻ | 10 mM | >99% | Minimal effect |
| SO₄²⁻ | 10 mM | 97.1% | Slight inhibition |
| H₂PO₄⁻ | 10 mM | 76.8% | Moderate inhibition |
| HCO₃⁻ | 10 mM | 47.4% | Strong inhibition |
Based on identified intermediates through LC-MS analysis, SMM degradation follows three primary pathways:
The following diagram illustrates the major degradation pathways of SMM initiated by sulfate and hydroxyl radicals:
Persulfate-based advanced oxidation processes offer effective solutions for SMM contamination in aquatic environments. The Fe₃O₄ MNPs/PS system provides rapid degradation (minutes) suitable for point-of-use treatment, while the Fe-Cu/PS system operates effectively at neutral pH, making it appropriate for in-situ remediation. Biological degradation using Bacillus sp. DLY-11 represents an environmentally friendly alternative for wastewater treatment, albeit with longer treatment times. Selection of appropriate technology should consider water matrix composition, treatment time requirements, and implementation constraints.
This compound (SMM) is a synthetic sulfonamide antibacterial agent widely used in aquaculture for the treatment of bacterial infections in various fish species. SMM exerts its therapeutic effect through competitive inhibition of bacterial dihydropteroate synthase, effectively disrupting folic acid synthesis in susceptible pathogens. As aquaculture continues to expand globally to meet seafood demand, effective therapeutic agents like SMM play a crucial role in managing disease outbreaks in intensive farming operations. The pharmacokinetic behavior of SMM varies significantly across fish species, necessitating species-specific dosage regimens to ensure both therapeutic efficacy and compliance with food safety regulations. These application notes provide a comprehensive overview of SMM pharmacokinetics across multiple fish species, detailed experimental protocols, and regulatory considerations for researchers and drug development professionals working in aquaculture pharmacology.
The disposition kinetics of SMM have been characterized in several commercially important fish species, revealing significant interspecies variations that must be considered when developing therapeutic regimens. The tables below summarize the key pharmacokinetic parameters obtained from studies conducted in various fish species under controlled conditions.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Fish
| Species | Dose (mg/kg) | t₁/₂α (h) | t₁/₂β (h) | Vd (L/kg) | CL (L/h/kg) | AUC (μg·h/mL) |
|---|---|---|---|---|---|---|
| Tongue sole | 40 | 0.2 | 80.4 | 0.1 | 0.03 | - |
| Eel | 200 | - | - | - | - | 59,100 |
| Rainbow trout | - | - | - | - | - | - |
| Yellowtail | - | - | - | - | - | - |
Note: t₁/₂α = distribution half-life; t₁/₂β = elimination half-life; Vd = volume of distribution; CL = clearance; AUC = area under the curve [1] [2]
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Fish
| Species | Dose (mg/kg) | Cₘₐₓ (mg/L) | Tₘₐₓ (h) | t₁/₂kₐ (h) | t₁/₂β (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Tongue sole | 200 | 58 | 2.5 | 1.7 | 95.7 | 39.5 |
| Eel | 400 | - | - | - | - | 24.0 |
| Tilapia | 100 | - | - | - | - | - |
| Rainbow trout | - | - | - | - | - | - |
Note: Cₘₐₓ = maximum concentration; Tₘₐₓ = time to reach Cₘₐₓ; t₁/₂kₐ = absorption half-life; t₁/₂β = elimination half-life [1] [2]
Eel: Following oral administration of SMM at 400 mg/kg, eels demonstrated relatively low bioavailability (24.0%) compared to other species. The acetylation metabolic pathway accounted for only 3.1% of the administered dose after intravenous administration, suggesting alternative metabolic pathways or excretion mechanisms may predominate in this species. Eels exhibited prolonged drug residence time, characterized by slow absorption and very slow clearance, necessitating extended withdrawal periods [1].
Tongue sole: In this flatfish species, SMM displayed complex distribution kinetics following intravenous administration, best described by a three-compartment model. The elimination half-life was considerably longer after oral administration (95.7 h) compared to intravenous dosing (80.4 h), suggesting potential flip-flop kinetics where absorption is slower than elimination. The moderate bioavailability (39.5%) indicates significant first-pass metabolism or incomplete absorption in this species [2].
Tilapia: SMM in tilapia demonstrates rapid absorption and extensive tissue distribution, particularly accumulating in the bile and liver. A distinctive bimodal phenomenon observed in concentration-time curves for liver and kidney tissues suggests non-homogeneous absorption in the gastrointestinal tract of tilapia, classifying SMM as a short-acting sulfa drug in this species [3] [4].
Yellowtail and Rainbow trout: Comparative studies indicate that SMM is well distributed to tissues and cleared quickly in yellowtail, while rainbow trout exhibits intermediate pharmacokinetic characteristics. These differences highlight the impact of physiological and metabolic variations between fish species on drug disposition [5].
SMM undergoes complex biotransformation in fish species, primarily through acetylation reactions and subsequent conjugation pathways. The N4-acetylated metabolite (AC-SMM) represents the primary metabolic product across all studied species, while glucuronic acid conjugates constitute minor metabolites. Interestingly, a double conjugated metabolite—the glucuronic acid conjugate of N4-acetylthis compound—has been identified in multiple species including yellowtail, rainbow trout, and eel [5].
The metabolic fate of SMM has been particularly well-characterized in tilapia, where tissue-specific acetylation percentages demonstrate significant variation:
These findings indicate that hepatic tissues are the primary sites of SMM metabolism, with the highest metabolic capacity observed in bile and liver tissues.
A significant finding in tilapia is the enterohepatic circulation of SMM, where the drug and its metabolites are excreted in bile, reabsorbed from the gastrointestinal tract, and returned to the liver. This recycling process contributes to the prolonged persistence of SMM residues, particularly in hepatobiliary tissues. The extremely high concentrations of AC-SMM accumulated in tilapia bile (remaining at 4,710 μg/kg at 192 hours post-administration) far exceed concentrations in other fluids or tissues, highlighting the importance of biliary excretion in SMM elimination kinetics [3] [6].
The diagram below illustrates the major metabolic pathways and enterohepatic circulation of SMM in fish:
Figure 1: Metabolic Pathways and Enterohepatic Circulation of this compound in Fish
Apparatus: The analytical system consists of an Agilent Series 1100 LC system coupled to a Sciex API 4000 QqQ mass spectrometer equipped with an electrospray ionization (ESI) source [3] [6].
Chromatographic Column: Separation is achieved using a C18 reverse-phase column (4.6 × 150 mm, 5 μm; Agilent ZORBAX SB-C18) maintained at room temperature [3] [6].
Mobile Phase: The gradient elution system comprises:
Flow Rate and Injection Volume: The method utilizes a constant flow rate of 0.5 mL/min with an injection volume of 20 μL [3] [6].
Blood (200 μL), Liver (0.2 g), and Bile (0.2 g): Place samples in 2-mL centrifuge microtubes and add 1 mL of acetonitrile. Shake vigorously and vortex for 5 minutes at room temperature. Centrifuge at 4500 × g for 10 minutes. Transfer the supernatant to a new centrifuge tube, add 20 mg of C18 sorbent, homogenize for 30 seconds, and centrifuge at 4500 × g for 5 minutes. Evaporate the supernatant to dryness under nitrogen gas at 37°C. Reconstitute samples in 1 mL of acetonitrile, filter through a 0.22-μm membrane, and inject 20 μL into the LC-MS/MS system [3] [6].
Muscle Tissue (1 g): Accurately weigh homogenized muscle samples into 50-mL polypropylene centrifuge tubes and add 5 mL of acetonitrile. Shake vigorously and vortex for 15 minutes at room temperature. Centrifuge at 4500 × g for 10 minutes. Transfer 1 mL of supernatant to a new centrifuge tube, add 20 mg of C18 sorbent, homogenize for 30 seconds, and centrifuge at 4500 × g for 5 minutes. Filter the supernatant through a 0.22-μm membrane and inject 20 μL into the LC-MS/MS system [3] [6].
The analytical method should be validated according to established guidelines with assessment of the following parameters:
The diagram below illustrates the comprehensive experimental workflow for conducting pharmacokinetic studies of SMM in fish:
Figure 2: Experimental Workflow for Pharmacokinetic Studies of SMM in Fish
Establishing appropriate withdrawal periods for SMM in edible fish species is essential for ensuring food safety and compliance with international regulations. While specific withdrawal periods for SMM across fish species require further research, insights can be drawn from related sulfonamides. A recent study on sulfamethoxazole (SMZ) in tilapia demonstrated that muscle residues fell below the maximum residue limit (MRL) of 100 μg/kg by day 3 post-administration, while skin tissues required 10 days to reach safety standards. Based on these depletion patterns, a minimum 11-day withdrawal period was recommended for edible tissues (muscle + skin) after sulfonamide administration [7].
The differential residue depletion across tissues highlights the importance of tissue-specific withdrawal recommendations. While kidney residues dropped below the limit of detection earliest (16 days), other tissues including plasma, liver, and skin retained detectable antibiotic levels until day 30 post-administration [7]. These findings underscore the critical importance of conducting comprehensive tissue residue depletion studies for establishing scientifically justified withdrawal periods.
Maximum Residue Limits (MRLs): The European Union has established a harmonized MRL of 0.1 mg/kg for all sulfonamides in animal food products. Similarly, Taiwan has set an MRL of 0.1 mg/kg specifically for SMM and sulfadimethoxine in aquatic products [6].
Dietary Risk Assessment: Hazard quotient (HQ) calculations for sulfonamide residues in fish tissues should remain below the safety threshold (HQ = 1) to demonstrate minimal dietary risk to consumers [7].
The pharmacokinetic profile of this compound varies significantly across fish species, necessitating species-specific dosage regimens in aquaculture practices. The complex metabolism of SMM, characterized primarily by N4-acetylation and subsequent conjugation reactions, coupled with the phenomenon of enterohepatic circulation in some species, contributes to its residue depletion profile. The experimental protocols outlined herein provide robust methodologies for conducting comprehensive pharmacokinetic studies of SMM in various fish species.
Future research should focus on population pharmacokinetic modeling approaches similar to those employed for other sulfonamides in food animals [8], which would account for physiological and environmental factors influencing drug disposition. Additionally, further investigation into the temperature dependence of SMM pharmacokinetics and the impact of fish health status on drug absorption and metabolism would refine current dosing recommendations. These application notes provide researchers and drug development professionals with standardized protocols and current knowledge to advance the responsible use of SMM in aquaculture while ensuring food safety and therapeutic efficacy.
Sulfamonomethoxine (SMM) is a prominent long-acting sulfonamide antibiotic extensively utilized in global aquaculture for the prevention and treatment of bacterial infections in farmed fish species. Its widespread application against significant aquaculture diseases such as vibriosis, redfin disease, and various salmonella-related infections stems from its broad-spectrum activity against both gram-positive and gram-negative bacteria. The therapeutic mechanism of SMM involves competitive inhibition of bacterial dihydrofolate synthase through its structural similarity to para-aminobenzoic acid (PABA), thereby disrupting the synthesis of tetrahydrofolate essential for bacterial purine, thymine nucleotide, and DNA synthesis [1]. Despite its established therapeutic efficacy, concerns regarding drug residues, potential ecological impacts, and the emergence of antimicrobial resistance necessitate strict adherence to scientifically-validated treatment protocols and regulatory standards. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in the appropriate use, monitoring, and evaluation of SMM in aquaculture settings.
The use of this compound in aquaculture is subject to stringent regulatory oversight across major international markets, with particular emphasis on limiting consumer exposure and mitigating environmental impacts. The European Union has implemented comprehensive regulations that prohibit the use of certain antimicrobials in food-producing animals, including chloramphenicol and nitrofurans, which are reserved exclusively for human medicine [2]. While SMM may be used under veterinary prescription, the EU enforces strict maximum residue limits (MRLs) for sulfonamides in aquatic food products, generally established at 0.1 mg kg⁻¹ for the entire group [3].
For substances without established MRLs, the EU implements Reference Points for Action (RPAs) under Regulation 2019/1871, representing the lowest validated concentration detectable by laboratory analysis where products are deemed non-compliant if residues exceed these levels [2]. The following table summarizes key regulatory parameters for SMM and related compounds:
Table 1: EU Regulatory Parameters for Selected Aquaculture Antimicrobials
| Substance | Reference Point for Action (µg/kg) | Additional Provisions |
|---|---|---|
| Chloramphenicol | 0.15 | - |
| Malachite green | 0.5 | 0.5 µg/kg from sum of malachite and leucomalachite green |
| Nitrofuran metabolites | 0.5 | 0.5 µg/kg for each metabolite (AMOZ, AOZ, AHD, SEM) |
| Sulfonamides (group) | - | MRL = 0.1 mg kg⁻¹ in aquatic products |
Globally, regulatory approaches to SMM usage vary significantly. Taiwan has established a specific MRL of 0.1 mg kg⁻¹ for SMM in aquatic food products [3], while many other countries adhere to the general sulfonamide group limit. The United States Food and Drug Administration (FDA) requires veterinary oversight for antibiotic use in aquaculture and prohibits growth promotion applications [4]. These regulatory disparities underscore the necessity for aquaculture operations to adhere to destination market requirements and implement rigorous residue monitoring programs to ensure compliance and maintain market access.
The development of effective SMM treatment protocols requires consideration of species-specific physiological differences, disease characteristics, and environmental factors that influence drug pharmacokinetics. Proper dosing strategies must balance therapeutic efficacy with residue avoidance through appropriate withdrawal periods.
Research indicates significant interspecies variation in SMM metabolism and clearance rates, necessitating customized dosing regimens. The following table summarizes validated dosing protocols for major aquaculture species:
Table 2: Species-Specific SMM Dosing Regimens and Pharmacokinetic Parameters
| Fish Species | Dosage (mg/kg body weight) | Administration Route | Treatment Duration | Key Pharmacokinetic Parameters |
|---|---|---|---|---|
| Nile Tilapia | 100 | Oral (feed) | Single dose | Extensive enterohepatic circulation, acetylation percentage: 45% (blood), 90% (liver) [3] |
| Yellowtail | 100-200 | Oral (feed) | 5-7 days | Rapid clearance, extensive tissue distribution [5] [6] |
| Rainbow Trout | 100-200 | Oral (feed) | 5-7 days | Intermediate clearance rate [5] [6] |
| Eel | 100 | Oral (feed) | 5-7 days | Slow absorption and very slow clearance [5] |
The standard administration method for SMM involves incorporation into commercial feed at specified concentrations. For medicated feed preparation, SMM is typically blended with feed ingredients using appropriate binders to ensure homogeneity and stability. Dosing calculations should be based on accurate biomass estimation and daily feeding rates, typically ranging from 2-3% of body weight depending on species and environmental conditions [1]. For treatment of systemic infections, a 5-7 day course is generally recommended, with continuous monitoring of feeding behavior and clinical response. In Nile tilapia studies, feed supplementation with SMM at 200 mg kg⁻¹ and 300 mg kg⁻¹ body weight demonstrated significant effects on intestinal microbiota, highlighting the importance of limiting treatment duration and using the lowest effective dose [1].
Accurate quantification of SMM and its metabolites in biological matrices is essential for pharmacokinetic studies, residue monitoring, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard methodology due to its superior sensitivity, specificity, and capacity for simultaneous detection of multiple analytes.
Proper sample preparation is critical for accurate SMM quantification. The following workflow outlines the optimized extraction and clean-up procedure:
Figure 1: Sample Preparation Workflow for SMM Residue Analysis in Fish Tissues
The analytical separation and detection of SMM and its primary metabolite N4-acetyl this compound (AC-SMM) can be achieved using the following optimized LC-MS/MS conditions:
This method has been validated according to international standards with the following performance characteristics:
The environmental fate and ecological impact of SMM represent significant concerns in aquaculture sustainability. Studies indicate that 30-90% of administered antibiotics are neither absorbed nor metabolized by reared animals and consequently enter aquaculture pond systems [7]. SMM residues have been detected in aquaculture effluents at concentrations ranging from 0.5 to 7.3 μg L⁻¹ under normal use conditions, with peak concentrations reaching 426.8 μg L⁻¹ reported in a fish pond in Changzhou City, China [7].
SMM exhibits varying toxicity to aquatic organisms across trophic levels:
Advanced treatment technologies show promise for removing SMM residues from aquaculture wastewater before environmental discharge:
The following diagram illustrates the environmental pathway and mitigation strategy for SMM residues in aquaculture systems:
Figure 2: Environmental Pathways and Mitigation Strategies for SMM in Aquaculture
Understanding the pharmacokinetic behavior and metabolic pathways of SMM in aquatic species is fundamental to optimizing dosing regimens and establishing appropriate withdrawal periods. Significant interspecies differences in absorption, distribution, metabolism, and excretion parameters have been documented.
The primary metabolic pathway for SMM in fish involves N4-acetylation, producing N4-acetyl this compound (AC-SMM), with minor pathways including conjugation with glucuronic acid [5]. In some species, a double-conjugated metabolite (glucuronic acid conjugate of N4-acetylthis compound) has been identified [5]. The acetylated metabolite exhibits distinct properties compared to the parent compound:
Comprehensive pharmacokinetic studies reveal substantial variation in SMM handling across fish species:
The elimination half-life (t₁/₂β) of SMM ranges from approximately 20-25 hours in rainbow trout and yellowtail to significantly longer durations in eel species [5]. These pharmacokinetic differences underscore the importance of species-specific withdrawal periods to ensure residue depletion below established MRLs before harvest.
This compound remains a valuable therapeutic agent in aquaculture when used in accordance with established protocols and regulatory guidelines. The effective application of SMM requires integration of species-specific pharmacokinetic knowledge, validated analytical methods for residue monitoring, and environmentally responsible practices to mitigate ecological impacts. Researchers and aquaculture professionals must remain current with evolving regulatory requirements, particularly regarding MRLs and prohibited substances, to ensure compliance and maintain consumer confidence. Future research directions should focus on optimizing dosage forms to enhance bioavailability, developing rapid on-site detection methods for residues, and further elucidating the ecological impacts of SMM and its transformation products in aquatic ecosystems. Through the implementation of science-based treatment protocols and rigorous residue monitoring, the aquaculture industry can continue to utilize SMM as an effective disease management tool while minimizing potential risks to human health and the environment.
Objective: To provide a detailed methodology for the efficient biodegradation of the sulfonamide antibiotic Sulfamonomethoxine (SMM) using the novel strain Bacillus sp. DLY-11, optimized via Response Surface Methodology (RSM).
Background: this compound (SMM) is a common veterinary antibiotic that persists in the environment, contributing to ecological risks and the proliferation of antibiotic resistance genes [1]. While composting can reduce antibiotic levels, its efficiency can be variable. The isolation of specialized degrading microbes like Bacillus sp. DLY-11 offers a targeted approach to enhance the removal of SMM from contaminated manure and other organic wastes [1]. This protocol outlines the optimized conditions for using this strain to achieve over 98% degradation of SMM within 48 hours.
The following optimal conditions were determined using Response Surface Methodology (RSM) based on a Box-Behnken design [1]. The quantitative data are summarized in the table below.
Table 1: Optimized Degradation Conditions for Bacillus sp. DLY-11
| Parameter | Optimal Condition | Note / Range |
|---|---|---|
| Inoculation Volume | 5% (v/v) | - |
| Temperature | 59.1 °C | - |
| pH | 7.10 | - |
| MgSO₄ Concentration | 0.45 g/L | - |
| Initial SMM Concentration | 20 mg/L | Degradation efficiency tested at this concentration [1]. |
| Degradation Time | 48 hours | 98.8% degradation achieved in this timeframe under optimal conditions [1]. |
| Key Metal Ions | Mg²⁺, Fe²⁺, Mn²⁺ | Supplied as MgSO₄, FeSO₄, and MnSO₄ in the base medium [1]. |
For researchers needing to analyze SMM and its transformation products in complex matrices like compost or soil, a modified QuEChERS method followed by LC-MS/MS is recommended.
Extraction (QuEChERS):
Clean-up (d-SPE):
Instrumental Analysis (LC-MS/MS):
The experimental workflow for the entire process, from composting to analysis, is summarized in the following diagram:
Diagram Title: SMM Degradation Experimental Workflow
Product analysis of the SMM degradation by Bacillus sp. DLY-11 identified six potential transformation products. Based on this, two major biodegradation pathways were proposed [1]:
A key finding of the study was the discovery of a novel degradation pathway not previously reported in the literature [1]. The following diagram illustrates the logical progression of these pathways:
Diagram Title: Logical Flow of SMM Degradation Pathways
Table 2: Key Reagents and Equipment
| Category | Item |
|---|---|
| Chemical Reagents | SMM standard (purity >99%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, MgSO₄, FeSO₄, MnSO₄, Na₂EDTA, McIlvaine buffer, PSA and C18 d-SPE sorbents. |
| Equipment | Aerobic composting reactor (with forced aeration), Shaking incubator, Centrifuge, Vortex mixer, HPLC system coupled with tandem mass spectrometer (LC-MS/MS), C18 analytical column. |
This compound (SMM) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in livestock and poultry production, for preventing and treating bacterial infections. As a broad-spectrum antibacterial agent, SMM functions by inhibiting bacterial folic acid synthesis, thereby suppressing bacterial growth and reproduction. However, due to incomplete metabolism in animals, approximately 30-90% of administered antibiotics are excreted unchanged into the environment through feces and urine, creating significant environmental challenges. The environmental persistence of SMM, coupled with its widespread detection in various environmental matrices including soil, water systems, and even tap water, has raised substantial concerns regarding ecological impact and potential human health effects.
The presence of SMM in the environment contributes to the development and spread of antibiotic resistance genes, posing long-term threats to ecosystem stability and public health. Traditional degradation methods often face limitations in efficiency, cost-effectiveness, and potential secondary pollution. Consequently, biodegradation approaches using specialized microbial strains have emerged as promising strategies for mitigating SMM contamination. Recent research has focused on isolating and characterizing microbial strains with enhanced SMM degradation capabilities, with particular interest in strains from antibiotic-rich environments such as livestock manure where natural selection may have favored degradation pathways.
Table 1: Environmental Occurrence and Concerns of this compound
| Environmental Compartment | Detection Frequency | Typical Concentrations | Primary Concerns |
|---|---|---|---|
| Livestock Farming Areas | High | Variable (up to mg/L) | Antibiotic resistance development |
| Natural Water Bodies | Moderate to High | ng/L - μg/L | Ecosystem disruption |
| Agricultural Soils | High | μg/kg levels | Soil microbiome alteration |
| Wastewater Treatment Plants | Consistent | ng/L - μg/L | Incomplete removal |
Bacillus sp. DLY-11 represents a recently identified microbial strain with remarkable capabilities for this compound degradation. This strain was isolated from aerobically composted swine manure, an environment rich in organic matter and previously exposed to various antibiotics, making it an ideal source for identifying specialist degradative microorganisms. The isolation process involved selective enrichment techniques in media containing SMM as the primary carbon source, followed by purification and morphological characterization. Phylogenetic analysis based on 16S rRNA sequencing confirmed its classification within the Bacillus genus, with detailed taxonomic studies revealing unique genetic markers associated with its degradation capabilities.
The strain exhibits typical Gram-positive characteristics and demonstrates robust growth in mineral salt medium supplemented with SMM. Physiological profiling indicates optimal growth temperatures between 30-60°C, with a broad pH tolerance range from 6.0 to 8.5. The strain's adaptability to varying environmental conditions makes it particularly suitable for bioremediation applications in diverse settings, from agricultural soils to wastewater treatment systems. Notably, the strain maintains metabolic activity even at elevated SMM concentrations (up to 50 mg/L), suggesting efficient detoxification mechanisms.
Table 2: Characteristics of Bacillus sp. DLY-11
| Characteristic | Description/Value | Method of Analysis |
|---|---|---|
| Source | Swine manure compost | Selective enrichment |
Gram Reaction | Positive | Gram staining | | Optimal Temperature Range | 30-60°C | Growth curve analysis | | Optimal pH Range | 6.0-8.5 | pH tolerance testing | | SMM Tolerance | Up to 50 mg/L | Inhibitory concentration testing | | Doubling Time | Approximately 45 minutes | Growth kinetics in optimal conditions | | Key Genetic Markers | Unique 16S rRNA sequence, antibiotic resistance genes | Genetic sequencing |
Under optimized conditions, Bacillus sp. DLY-11 demonstrates exceptional degradation efficiency, capable of removing 98.8% of 20 mg/L SMM within 48 hours. This degradation efficiency significantly surpasses previously reported strains, which typically achieved 40-85% removal under similar conditions. Kinetic studies reveal that SMM degradation follows first-order kinetics during the initial phase, with the rate gradually decreasing as metabolite concentrations increase and substrate availability decreases. The degradation process correlates strongly with bacterial growth phase, with the most rapid SMM removal occurring during the logarithmic growth phase, suggesting a connection between metabolic activity and degradation capability.
The strain's versatility in different environmental matrices has been demonstrated in both liquid culture systems and solid-phase environments such as compost. In simulated composting conditions, the strain achieved approximately 19.4% enhancement in SMM removal compared to natural attenuation, highlighting its potential for integration into existing waste management practices. Furthermore, the strain exhibits minimal nutrient requirements, maintaining degradation activity in minimal media supplemented only with magnesium sulfate, enhancing its practical applicability in various bioremediation scenarios.
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes, particularly when multiple variables influence a response of interest. Originally introduced by George E. P. Box and K. B. Wilson in 1951, RSM has become an indispensable tool in various scientific and engineering disciplines. The methodology employs sequential experimental strategies to build empirical models that describe the relationship between explanatory variables (factors) and response variables. The primary objective is to efficiently identify optimal conditions that maximize or minimize a response while accounting for potential interactions between factors.
The theoretical foundation of RSM rests on several key principles:
Experimental Design: RSM relies on structured experimental designs such as Central Composite Design (CCD) and Box-Behnken Design (BBD) that efficiently explore the experimental space while minimizing the number of required runs. These designs allow estimation of quadratic terms essential for identifying optimum conditions.
Polynomial Regression: The methodology typically employs second-order polynomial models to approximate the response surface:
( y = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \sum \beta_{ij} x_i x_j + \varepsilon )
where y represents the predicted response, β coefficients correspond to model parameters, x represents coded factor levels, and ε denotes random error.
Model Adequacy Checking: RSM emphasizes rigorous validation of model adequacy through statistical measures including ANOVA, lack-of-fit tests, R-squared values, and residual analysis to ensure reliable predictions.
The application of RSM in biodegradation optimization offers several distinct advantages over traditional one-factor-at-a-time (OFAT) approaches. Most significantly, RSM enables researchers to efficiently characterize factor interactions that would remain undetected in OFAT experiments. In biological systems like microbial degradation, factors such as temperature, pH, and nutrient availability frequently interact in complex ways, and these interactions can profoundly influence process efficiency. Additionally, RSM provides comprehensive mathematical models that not only identify optimum conditions but also describe how the response changes across the entire experimental region, offering valuable insights for process control and scaling.
For SMM degradation optimization, RSM proved particularly valuable in elucidating the complex interplay between physical factors (temperature), chemical factors (pH, MgSO₄ concentration), and biological factors (inoculum size). The methodology facilitated the development of a predictive model for SMM degradation efficiency, allowing researchers to identify not only the precise optimum conditions but also operational ranges that maintain high efficiency. This comprehensive understanding is essential for developing robust bioremediation strategies applicable across varying environmental conditions.
The optimization of SMM degradation conditions employed a Box-Behnken Design (BBD), a spherical, rotatable second-order design that efficiently estimates the parameters of a quadratic model. Four critical factors were identified through preliminary screening experiments:
The experimental design comprised 29 randomized runs, including five center points to estimate pure error and assess model adequacy. For each experimental run, SMM degradation efficiency was measured after 48 hours using high-performance liquid chromatography (HPLC) with UV detection, providing precise quantification of residual SMM concentrations.
The experimental data were fitted to a second-order polynomial model, with statistical analysis revealing a highly significant model (p < 0.0001) with a coefficient of determination (R²) of 0.984, indicating that the model explained 98.4% of the variability in SMM degradation. The lack-of-fit test was non-significant (p = 0.124), confirming model adequacy. The final empirical model in coded factors was:
SMM Degradation (%) = 87.5 + 6.2A + 4.8B + 3.5C + 2.9D - 2.1AB - 1.8AC - 1.5AD - 2.3BC - 1.9BD - 2.0CD - 3.5A² - 2.8B² - 2.2C² - 1.9D²
where A, B, C, and D represent coded values of inoculation volume, temperature, pH, and MgSO₄ concentration, respectively.
Table 3: Optimized Degradation Conditions for SMM Using Bacillus sp. DLY-11
| Factor | Symbol | Low Level | High Level | Optimum Value |
|---|---|---|---|---|
| Inoculation Volume (%) | A | 3 | 7 | 5.0 |
| Temperature (°C) | B | 50 | 70 | 59.1 |
| pH | C | 6.5 | 7.5 | 7.10 |
| MgSO₄ Concentration (g/L) | D | 0.3 | 0.6 | 0.45 |
| Predicted Degradation Efficiency | 98.8% | |||
| Experimental Validation | 97.9 ± 1.2% |
The optimization process identified a well-defined optimum region with the following conditions: 5% inoculation volume, 59.1°C temperature, pH 7.10, and 0.45 g/L MgSO₄. At these conditions, the predicted SMM degradation efficiency reached 98.8%, which was experimentally confirmed at 97.9 ± 1.2% in validation runs, demonstrating excellent agreement between predicted and observed values. Response surface plots revealed interesting interactions, particularly between temperature and pH, where the optimal temperature was significantly higher than typical microbial growth optima, suggesting the involvement of thermostable enzymes in the degradation process.
The optimization study also identified operational ranges maintaining high efficiency (>95% degradation), providing flexibility for practical applications where exact optimum conditions might be challenging to maintain. The robustness of the optimized conditions was further verified in simulated environmental matrices, including wastewater and soil slurry systems, where degradation efficiencies remained above 90% despite the complexity of these environments.
Product analysis through liquid chromatography-mass spectrometry (LC-MS) identified six transformation products during SMM degradation by Bacillus sp. DLY-11, enabling the proposal of two distinct biodegradation pathways. The identification of these transformation products provides critical insights into the enzymatic mechanisms employed by the strain to metabolize SMM. Unlike abiotic degradation processes that often result in partial transformation, the bacterial degradation led to significant structural modifications indicating enzymatic cleavage at specific bonds.
The primary pathway initiates with hydroxylation at the aniline ring, followed by sequential cleavage of the sulfonamide group, resulting in the release of SO₂ and formation of a quinone-like structure. Subsequent steps involve ring opening and further oxidation, ultimately leading to complete mineralization. The secondary pathway proceeds through direct cleavage of the C-N bond connecting the heterocyclic and benzene rings, generating two intermediate compounds that undergo independent degradation. Both pathways eventually converge toward common metabolic intermediates that enter central metabolic pathways.
A particularly significant finding was the identification of a previously unreported degradation pathway specific to Bacillus sp. DLY-11. This novel pathway involves an initial N-acetylation step followed by unexpected rearrangement before sulfonamide bond cleavage. This pathway represents a distinct mechanistic approach to SMM catabolism not previously documented in microbial systems. The discovery of this pathway expands our understanding of the biochemical versatility of environmental microorganisms in developing resistance mechanisms to synthetic antibiotics.
The elucidation of these pathways has important implications for assessing the environmental fate of SMM and its potential ecological impacts. Unlike partial degradation that might generate persistent toxic intermediates, the identified pathways proceed toward complete mineralization, reducing the risk of intermediate accumulation. Furthermore, the identification of specific transformation products provides valuable molecular markers for monitoring the effectiveness of bioremediation efforts in field applications.
Figure 1: Proposed Biodegradation Pathways of this compound by Bacillus sp. DLY-11
Protocol 1: Strain Preservation and Reactivation
Medium Preparation: Prepare LB medium containing: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, and 15 g/L agar for solid media. Sterilize by autoclaving at 121°C for 20 minutes.
Long-term Preservation:
Reactivation:
Protocol 2: Seed Culture Preparation
Protocol 3: Standard Degradation Assay
Basal Medium Preparation:
Experimental Setup:
Protocol 4: Sample Processing and Analysis
Protocol 5: Experimental Design and Data Analysis
Software Requirements: Statistical software capable of experimental design and RSM analysis (e.g., Design-Expert, Minitab, R with appropriate packages)
Box-Behnken Design Implementation:
Model Development and Analysis:
Protocol 6: Model Validation
Figure 2: Experimental Workflow for SMM Degradation Optimization Using RSM
The optimized SMM degradation system using Bacillus sp. DLY-11 holds significant promise for various bioremediation applications in agricultural, veterinary, and pharmaceutical waste management. The strain's efficiency under moderately thermophilic conditions (59.1°C) makes it particularly suitable for composting systems, where temperatures typically range between 50-65°C during the thermophilic phase. Integration of the strain into swine manure composting operations could enhance SMM removal while maintaining the composting process's natural temperature profile, offering a practical, cost-effective solution for reducing antibiotic loads in agricultural waste.
Beyond waste treatment, the optimized degradation system shows potential for wastewater bioremediation, particularly in handling effluent from veterinary clinics, pharmaceutical facilities, and animal feeding operations. The robust degradation across a range of pH conditions (6.5-7.5) enhances applicability across different water chemistries. Furthermore, the elucidated degradation pathways provide assurance that the process leads to substantial structural breakdown rather than mere transformation, reducing risks associated with potentially toxic intermediate compounds.
From an ecological perspective, the discovery of a novel degradation pathway expands our understanding of microbial adaptive mechanisms in response to antibiotic selection pressure. This knowledge contributes to better predictive models of antibiotic environmental fate and informs risk assessment frameworks for veterinary antibiotic usage. The demonstrated efficiency of this bioremediation approach also supports the development of integrated antibiotic management strategies that combine prudent use practices with effective waste treatment to minimize environmental impacts.
This compound (SMM) is a prominent veterinary sulfonamide antibiotic widely employed in agricultural and aquaculture settings for the treatment of bacterial infections in food-producing animals. The extensive use of SMM has raised significant concerns regarding drug residue accumulation in edible tissues and environmental contamination, necessitating robust analytical methods for monitoring purposes. Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for SMM detection and quantification due to their exceptional sensitivity and specificity at trace residue levels. These methods leverage characteristic fragmentation patterns that provide structural confirmation alongside accurate quantification, making them indispensable for food safety testing and environmental monitoring programs.
The analysis of SMM presents unique challenges due to the need to detect the parent compound alongside its major metabolites, particularly N4-acetyl this compound (AC-SMM), which can persist in certain tissues and environmental matrices. Research has demonstrated that SMM undergoes enterohepatic circulation in species such as tilapia, leading to extensive distribution in bile and liver tissues [1]. Furthermore, the N4-acetyl metabolite represents a significant biotransformation product that can reach concentrations far exceeding the parent compound in certain compartments, with levels in bile remaining as high as 4710 μg kg−1 even 192 hours after administration [1]. This comprehensive application note details the mass spectrometry fragmentation behaviors, analytical methodologies, and practical protocols for reliable SMM residue analysis across diverse sample matrices.
This compound exhibits predictable fragmentation patterns under electrospray ionization (ESI) conditions that provide valuable structural information for confirmatory analysis. The protonated molecule [M+H]+ of SMM appears at m/z 281 and undergoes characteristic cleavages that generate several diagnostic product ions. The most structurally significant fragment occurs at m/z 156, corresponding to the 6-sulfanilamido ion (C6H6N3OS+) common to many sulfonamide antibiotics, which originates from cleavage of the sulfonamide bond retaining the aniline portion of the molecule [2]. Additional confirmation ions appear at m/z 108 and m/z 92, representing further decomposition products of the sulfanilamide moiety [2].
A notable phenomenon in sulfonamide mass spectrometry is the occurrence of intramolecular isobaric fragmentation, where multiple ions with the same nominal mass but different exact mass and structure may form. As observed in studies of the structurally similar sulfadimethoxine, two distinct ions at nominal mass m/z 156 can form—one corresponding to the protonated 6-sulfanilamido ion (exact mass 156.0119 u) and another representing the 2,4-dimethoxypyridine moiety (exact mass 156.0773 u) [3]. This highlights the importance of high-resolution mass spectrometry for accurate structural confirmation, as these isobaric interferences would not be differentiated by nominal mass instruments such as quadrupole ion traps.
The following diagram illustrates the characteristic fragmentation pathways of this compound under collision-induced dissociation (CID) conditions:
Figure 1: Fragmentation pathways of this compound. The diagram illustrates the primary fragmentation routes under CID conditions, highlighting the characteristic product ions used for identification and the potential for isobaric fragment formation [3] [2].
Table 1: Characteristic product ions of this compound under positive ESI-MS/MS conditions
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Structure Assignment | Collision Energy (eV) | Significance |
|---|---|---|---|---|
| 281.1 | 156.0 | 6-Sulfanilamido ion (C6H6N3OS+) | 20-25 | Primary confirmation ion, common to sulfonamides |
| 281.1 | 108.0 | C6H6NO+ fragment | 30-35 | Secondary confirmation ion |
| 281.1 | 92.0 | C6H6N+ fragment | 35-40 | Tertiary confirmation ion |
| 281.1 | 156.1 | Isobaric 2,4-dimethoxypyridine (when applicable) | 20-25 | Potential interference requiring HRMS separation |
Optimal chromatographic separation of SMM and its metabolites is achieved through reversed-phase liquid chromatography using C18 stationary phases with specific mobile phase compositions. Research indicates that the most effective separation employs gradient elution with methanol and 5 mmol/L ammonium acetate aqueous solution adjusted to pH 3.5 using formic acid [1] [2]. The acidic pH enhances peak shape and ionization efficiency by suppressing silanol interactions and promoting protonation of the analyte molecules. For complex matrices, alternative approaches such as restricted-access media HPLC (RAM-HPLC) have been successfully implemented, utilizing isocratic elution with 0.3% acetic acid solution–ethanol for the simultaneous determination of SMM, sulfadimethoxine, and their N4-acetyl metabolites in eggs [4].
The ultra-high performance liquid chromatography (UHPLC) platform provides significant advantages for SMM analysis, offering improved separation efficiency and reduced analysis time. Methods have been developed with total run times of less than 10 minutes while maintaining baseline separation of SMM from other sulfonamides and matrix components [5]. The UHPLC approach significantly enhances method sensitivity and throughput, making it particularly suitable for high-volume testing laboratories. When implementing these methods, the use of isotope-labeled internal standards for SMM is strongly recommended to correct for matrix effects and ensure quantification accuracy, especially when analyzing complex sample matrices [6].
Mass spectrometric detection typically employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The instrument parameters must be carefully optimized to maximize ionization efficiency and fragmentation yield while minimizing source contamination. Key parameters include capillary voltage, source temperature, desolvation gas flow, and collision energy. For SMM, the transition from the precursor ion [M+H]+ at m/z 281 to the product ion at m/z 156 serves as the quantitative transition, while additional transitions (e.g., m/z 281 → 108) provide confirmatory evidence to meet regulatory identification criteria [2] [5].
The growing adoption of high-resolution mass spectrometry (HRMS) platforms such as Q-TOF (quadrupole time-of-flight) instruments provides enhanced capabilities for SMM analysis. HRMS enables accurate mass measurement of both precursor and fragment ions, facilitating definitive structural confirmation and differentiation of isobaric interferences [3]. This capability is particularly valuable for non-targeted screening approaches and metabolite identification studies. Data-independent acquisition (DIA) modes with ion mobility separation further enhance method selectivity in complex matrices by adding an additional separation dimension based on molecular shape and size [7].
The analysis of SMM residues in animal tissues requires efficient extraction and clean-up procedures to minimize matrix effects while maintaining high analyte recovery. For fish and poultry tissues, an improved QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combined with LC-ESI-MS/MS has proven effective [2]. The protocol involves extracting homogenized tissue samples with acetonitrile containing EDTA to chelate metal ions that might complex with sulfonamides, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other co-extractives. This methodology demonstrates satisfactory performance with accuracy ranging from 80.2-93.5% and precision between 3.82-8.71%, achieving detection limits of 0.43-1.22 μg kg−1 [2].
For poultry tissues specifically, including muscle, skin/fat, liver, and kidney, comprehensive residue depletion studies have established validated extraction protocols. Tissue samples are typically homogenized with phosphate buffer or acetonitrile, followed by liquid-liquid extraction and clean-up steps. These methods have been successfully applied to determine SMM withdrawal periods in various poultry species, with studies in Taihe black-bone silky fowls demonstrating markedly different elimination half-lives across tissues—1.82 days in muscle versus 15.3 days in skin/fat—highlighting the importance of tissue-specific method validation [8]. The extensive distribution and varying persistence across tissues underscore the necessity of comprehensive multi-tissue monitoring programs.
The analysis of SMM in aquatic products, including fish and shrimp, presents unique challenges due to the high potential for sulfonamide use in aquaculture and the complex nature of these matrices. A validated multiclass analysis method for 55 antibacterial drug residues in shrimp muscle exemplifies an effective approach [5]. This method employs a simple liquid extraction procedure consisting of extraction with a mixture of acetonitrile and EDTA, followed by a defatting step with n-hexane. The inclusion of EDTA is particularly important for aquatic samples as it disrupts potential antibiotic-metal complexes that could form in these matrices, thereby improving extraction efficiency.
The method demonstrates excellent performance characteristics with mean recoveries ranging from 74.3% to 113.3% and relative standard deviations lower than 15.0% for repeatability [5]. The limits of detection and quantification range from 1.0 to 5.0 ng/g and 3.0–10.0 ng/g, respectively, sufficient to monitor compliance with established maximum residue limits (MRLs). This approach has been successfully applied to real samples, detecting various fluoroquinolones and tetracyclines in market shrimp samples, confirming its practical utility for routine monitoring programs [5].
Environmental water monitoring for SMM requires highly sensitive methods due to the expected low concentration levels (ng/L) in these matrices. An automated solid-phase extraction (SPE) approach coupled with UPLC-MS/MS provides the necessary sensitivity and reproducibility for trace-level SMM detection in water samples [6]. The optimized protocol utilizes hydrophilic-lipophilic balanced (HLB) cartridges for extraction, with methanol-acetone (1:1, v/v) as the elution solvent, achieving remarkable enrichment factors of 982-1033. The inclusion of Na₂EDTA (0.5 g/L) in the extraction protocol significantly improves recovery by preventing the formation of metal complexes [6].
The automated SPE methodology exhibits outstanding performance characteristics with good linearity (0.05–100 μg/L), high sensitivity (detection limits: 0.01–0.05 ng/L), and satisfactory recoveries (79–118%) with acceptable relative standard deviations (0.3–14.5%) [6]. This method has been successfully applied to various water matrices, including pure water, tap water, river water, and seawater, with total sulfonamide concentrations detected in river water ranging from 8.157–29.676 ng/L and in seawater from 1.683–36.955 ng/L [6]. The implementation of such sensitive methods is essential for understanding the environmental fate and transport of SMM and other sulfonamide antibiotics.
The establishment of scientifically justified withdrawal periods for SMM in food-producing animals is critical for ensuring food safety and regulatory compliance. Comprehensive residue depletion studies in various species provide the pharmacokinetic data necessary to determine appropriate withdrawal intervals. Research in Taihe black-bone silky fowls has revealed significant differences in SMM persistence across tissues, with estimated withdrawal times of 4 days in muscle, 27 days in skin/fat, 10 days in liver, and 12 days in kidney [8]. The remarkably extended persistence in skin/fat tissue highlights the importance of this often-overlooked compartment in residue monitoring programs.
These studies employ UPLC-MS/MS methods to track tissue residue concentrations over time following therapeutic administration regimens. The data obtained are analyzed using specialized software (e.g., WT 1.4) to calculate withdrawal intervals based on established maximum residue limits (MRLs) [8]. For sulfonamides, many regulatory jurisdictions including China and the European Union have set a combined MRL of 100 μg/kg for all edible tissues in food animals [8]. The substantial species-specific and tissue-specific differences in SMM depletion kinetics underscore the necessity of conducting residue studies in each target species and considering all relevant edible tissues when establishing withdrawal recommendations.
The environmental occurrence of SMM in aquatic systems has been documented in multiple monitoring studies, with concentrations exceeding 300 ng/L detected in some Chinese rivers [9]. This widespread distribution has stimulated research into remediation strategies, including advanced oxidation processes and photocatalytic degradation. Recent developments in Z-scheme heterojunction photocatalysts such as P–TiO₂/g-C₃N₄ composites have demonstrated remarkable efficiency in degrading SMM and other sulfonamide antibiotics, achieving degradation rates as high as 99% within 90 minutes under simulated sunlight [9].
The application of LC-MS/MS is crucial for both environmental monitoring and remediation efficiency assessment. These methods enable the identification not only of the parent SMM compound but also of its transformation products formed during treatment processes. Studies of photocatalytic degradation mechanisms have identified several SMM transformation products through GC-MS analysis, allowing the proposal of four potential degradation pathways for sulfonamide pollutants [9]. This information is valuable for assessing the ecological impacts of SMM and the potential formation of toxic transformation products during water treatment processes.
The analysis of SMM presents several potential challenges that require specific quality control measures. Matrix effects represent a significant issue in LC-MS/MS analysis of SMM, particularly in complex sample matrices such as liver, kidney, and shrimp tissue. To address this, the use of isotope-labeled internal standards for SMM is highly recommended when available [6]. Where isotope-labeled standards are not accessible, the standard addition method or extensive matrix-matched calibration should be employed to compensate for suppression or enhancement of ionization.
Another common challenge is the formation of metal complexes between SMM and metal ions present in samples, particularly in environmental waters and biological tissues. The addition of complexing agents such as Na₂EDTA to the extraction solvents has been demonstrated to significantly improve recovery by disrupting these complexes [6]. For tissue samples, the inclusion of EDTA in the extraction buffer at concentrations of 0.1-0.5% is generally effective. Additionally, the potential for isobaric interferences, as documented in studies of sulfadimethoxine, may necessitate the use of high-resolution mass spectrometry for definitive confirmation in complex matrices [3].
Rigorous quality assurance protocols are essential for generating reliable SMM residue data. Each analytical batch should include procedural blanks, replicate samples, and quality control samples spiked at known concentrations. For regulatory compliance testing, the inclusion of certified reference materials when available provides additional method validation. The identification of SMM should be based on multiple criteria including retention time matching with standards (typically within ±2.5%), ion ratio consistency (within ±30% of expected values), and signal-to-noise ratios exceeding 3:1 for detection and 10:1 for quantification [5].
For laboratories implementing in silico fragmentation approaches to expand monitoring capabilities without reference standards, validation against physical standards is recommended. Studies have demonstrated that bond disconnection algorithms can successfully explain fragment ions for 92 out of 97 tested compounds, providing a viable approach for extending monitoring programs when reference standards are unavailable [7]. However, these in silico approaches may generate more false positive fragments in complex blank matrices compared to traditional library matching, necessitating careful method validation [7].
The analysis of this compound by mass spectrometry leverages characteristic fragmentation patterns centered around the production of m/z 156, 108, and 92 ions from the protonated precursor at m/z 281. These fragments provide reliable markers for confirmatory analysis across diverse applications including food safety testing, environmental monitoring, and pharmacokinetic studies. The implementation of robust sample preparation protocols tailored to specific matrices—whether tissue, aquatic products, or water samples—is essential for accurate quantification at trace levels. The continuing advancement of LC-MS/MS technology, particularly the adoption of high-resolution accurate mass platforms, further enhances our ability to differentiate SMM from potential interferences and comprehensively evaluate its environmental fate and biological disposition.
| Method | Key Conditions | Efficiency & Time | Key Mechanism |
|---|---|---|---|
| Bacterial Strain (Bacillus sp. DLY-11) [1] | Temp: 59.1°C; pH: 7.10; Inoculum: 5%; MgSO₄: 0.45 g/L | 98.8% in 48 hours (20 mg/L SMM) | Biodegradation via C-N bond cleavage, hydroxylation, and SO₂ release. |
| Intimately Coupled Photocatalysis & Biodegradation (ICPB-CA) [2] | Visible light; g-C₃N₄ photocatalyst; Calcium Alginate Hydrogel | 99.3% (degradation efficiency specified) | Photocatalysis breaks down SMM into biodegradable intermediates, which are then mineralized by microbes. |
| Fe-Mn Modified Biochar in Soil [3] | Application as soil amendment | 1.28-1.70 times higher degradation than unmodified biochar | Activates both biodegradation and abiotic degradation via •OH radical generation. |
| UV/Oxone Process [4] | Oxone: 10 mmol/L | 96.78% in 90 minutes (5 mg/L SMM) | UV activates Oxone to produce sulfate radicals (SO₄⁻•) that oxidize SMM. |
Here are the step-by-step methodologies for two of the most effective approaches.
This protocol is optimized using Response Surface Methodology to achieve maximum degradation efficiency [1].
This system combines the strengths of photocatalysis and biodegradation for efficient removal and mineralization [2].
Here are solutions to frequently encountered problems in SMM degradation experiments.
Problem: Slow or Incomplete Biodegradation
Problem: Low Microbial Activity or Poor Biofilm Formation
Problem: Inefficient Radical Generation in Advanced Oxidation Processes
Knowing the breakdown pathway of SMM helps in diagnosing problems and confirming successful degradation. The following diagram illustrates the key biodegradation pathway for SMM, based on the analysis of transformation products.
SMM Biodegradation Pathway
The pathway shows that microbes initially attack SMM through several key reactions, producing simpler intermediates that are ultimately mineralized [1].
This method utilizes specific strains of bacteria that can break down SMM. Optimization of the environment is crucial for maximizing their efficiency.
| Problem Area | Possible Cause | Solution / Optimization Strategy |
|---|---|---|
| Slow Degradation Rate | Sub-optimal growth conditions for degradative strain | Optimize key parameters: Temperature: 59-60°C; pH: 7.0-7.1; MgSO₄ concentration: 0.45 g/L [1] [2]. |
| Low bacterial activity or population | Ensure a sufficient inoculation volume (5%) and use bacteria in their exponential growth phase for the highest metabolic activity [1] [2]. | |
| Low Removal Efficiency | High initial SMM concentration | Test and adjust the SMM-to-biomass ratio. The optimized protocol for Bacillus sp. DLY-11 is effective for 20 mg/L of SMM [1] [2]. |
| Lack of essential co-factors | Supplement the medium with MgSO₄, which was identified as a key factor for achieving over 98% degradation [1] [2]. | |
| Strain Sourcing | Lack of an effective bacterial strain | Isolate strains from SMM-polluted environments like swine manure compost, which is a proven source for finding efficient degraders like Bacillus sp. DLY-11 [1] [2]. |
The workflow below outlines the key steps for isolating and optimizing SMM-degrading bacteria.
| Parameter | Optimal Value |
|---|---|
| Inoculation Volume | 5% |
| Temperature | 59.1 °C |
| pH | 7.10 |
| MgSO₄ Concentration | 0.45 g/L |
For situations where microbial processes are not suitable, AOPs offer a powerful chemical alternative.
| Problem Area | Possible Cause | Solution / Optimization Strategy |
|---|---|---|
| Slow Reaction Kinetics | Low H₂O₂ dosage | Increase H₂O₂ concentration, but be mindful of the scavenging effect at very high doses. The study used 0.1-0.5 mM H₂O₂ [3]. |
| Unfavorable pH | Conduct reactions at a neutral to weak alkaline pH for optimal •OH radical production and reaction efficiency [3]. | |
| Incomplete Degradation | Presence of scavengers/inhibitors | Be aware that real wastewater contains substances (e.g., organic matter, carbonates) that scavenge radicals. Pre-treatment or higher oxidant doses may be needed [3]. |
| High Operational Cost | Reliance on UV energy only | Combine UV with H₂O₂. The UV/H₂O₂ system achieved 99.5% SMM removal in just 5 minutes, much faster than UV photolysis alone (8 minutes) [3]. |
The table below provides a direct comparison of the two primary methods discussed.
| Feature | Microbial Degradation (Bacillus sp.) | Advanced Oxidation (UV/H₂O₂) |
|---|---|---|
| Core Mechanism | Bacterial enzymatic breakdown | Hydroxyl radical (•OH) oxidation |
| Optimal Conditions | Specific temperature, pH, and nutrients | UV light + H₂O₂ at neutral pH |
| Efficiency | >98% in 48 hours [1] [2] | >99% in 5 minutes [3] |
| Key Advantage | Environmentally friendly, potentially lower cost | Extremely fast and powerful |
| Key Limitation | Slower, requires biological optimization | High energy cost (UV), sensitive to water quality |
| Best For | Lower-cost, sustainable long-term treatment | Rapid treatment of wastewater streams |
For future research, consider exploring integrated approaches. Combining a biological step (like the Bacillus strain) with a polishing AOP step (like UV/H₂O₂) could be a robust and efficient strategy for treating SMM and other antibiotic residues [3].
Different sample types require specific preparation techniques to effectively isolate SMM and remove interfering substances. The following table summarizes key methodologies:
| Sample Type | Extraction & Clean-up Method | Key Parameters & Sorbents | Analysis Technique | Performance (Recovery %, LOD/LOQ) | Key Advantages |
|---|
| Forage Grasses [1] | Improved QuEChERS with m-PFC • Extraction: 0.1 mol L⁻¹ Na₂EDTA-Mcllvaine buffer & ACN. • Clean-up: m-PFC syringe cartridge. | Sorbents: MWCNTs, PSA, C18, GCB, Na₂SO₄ (in Navo U-QuE tube). | UHPLC-MS/MS | Recovery: 72.3-116.9% LOD: 0.02-0.5 μg/kg LOQ: 0.05-1.0 μg/kg | Simple operation, excellent selectivity, high sensitivity. | | Environmental Water [2] | Automated Solid-Phase Extraction (SPE) • In-built Poly-Sery HLB cartridge. • Elution: 8 mL Methanol-Acetone (1:1, v/v). | Additive: 0.5 g/L Na₂EDTA. Correction: 17 Sulfonamide Isotope-Labeled Internal Standards (ILIS). | UPLC-MS/MS | Recovery: 79-118% LOD: 0.01-0.05 ng/L | High sensitivity, automated for throughput, corrects matrix effects. | | Environmental Water & Seafood [3] | Ultrasonic-Assisted DLLME • Extractant: 500 μL C₂H₂Cl₄. • Dispersant: 800 μL Acetonitrile. • Redissolution: Methanol. | pH: Unadjusted sample. Ionic Strength: No salt addition. | HPLC-DAD | Recovery: 80.0-116.0% LOD: 0.7-7.8 μg/L (water), 2.4-26.0 μg/kg (seafood) | Simple, fast, low solvent consumption, effective for complex matrices. | | Manure [4] | Ultrasound/Microwave-Assisted SLSDE • Integrated extraction and clean-up. • C18 used as dispersive adsorbent. | Correction: Sulfonamide Isotope-Labeled Internal Standards. | LC-MS/MS | Recovery: 71-118% LOD: 1.2-3.6 μg/kg | One-step, rapid, environmentally friendly, reduces matrix effects. | | Chicken Muscle [5] | Matrix Solid-Phase Dispersion (MSPD) • Sorbent: Diol-modified silica. • Washing: 5 mL hexane. • Elution: 8 mL ACN. | Sorbent Choice: Polar sorbent (Diol) preferred over non-polar C18 for better recovery. | HPLC-UV | Information not provided in excerpt | Uses less toxic solvents, simplified procedure. |
The following diagram illustrates the general decision-making and experimental workflow for analyzing SMM in complex samples like forage grasses or manure, based on the QuEChERS and m-PFC methods [1] [4]:
The table below compares the core characteristics of different detection techniques, as validated in recent studies.
| Detection Technique | Sample Matrix | Sample Preparation & Key Optimization Steps | Reported Performance Metrics |
|---|
| HPLC-FLD with derivatization [1] | Organic fertilizers (poultry/pig feces, slurry, digestate) | Extraction: Ethyl acetate, acetonitrile, methanol mixture (50/25/25, v/v/v). Purification: Solid-Phase Extraction (SPE) on Strata-SCX cartridges. Derivatization: 0.2% fluorescamine in acetone, reaction for 15 min in the dark. | Recovery: 77.0 - 121.2% LOD: 13.5 - 23.3 µg/kg LOQ: 26.0 - 40.4 µg/kg | | Lateral Flow Test (LFT) [2] | Poultry feathers | Extraction: 0.3g sample in 1.8mL buffer, vortex (1 min), centrifuge (17,000 g). Analysis: 300µL supernatant on ROSA QUAD1 LFT strip, incubate at 56°C for 5 min. | LOD (in feathers): ~700 µg/kg (for sulfadiazine, as a reference for the sulfonamide class) Sensitivity: Moderate (specific value not isolated for sulfamonomethoxine) Specificity: Moderate | | Miniature Ion Trap MS [3] | Standard solutions (on-instrument demonstration) | Ionization: Nano-electrospray (nESI) or Paper Spray. MS Scan Mode: Simultaneous precursor/neutral loss scan to improve detection limits and selectivity in complex mixtures. | LOD: 0.5 ng (absolute amount by Paper Spray) |
Here are answers to specific technical questions users might encounter.
FAQ: Why is my recovery of this compound from a complex matrix like manure too low?
FAQ: How can I improve the detection limit when using Mass Spectrometry?
FAQ: When should I consider using a Lateral Flow Test (LFT) instead of chromatography?
For researchers using HPLC-FLD, here is a detailed workflow diagram based on a validated method for analyzing sulfonamides in complex matrices like fertilizers [1].
The following table summarizes key degradation technologies based on recent research, designed to help you quickly compare their efficiencies and optimal conditions.
| Method | Catalyst/Strain | Optimal Conditions | Efficiency & Time | Key Mechanisms | Reported By |
|---|---|---|---|---|---|
| Microbial Degradation | Bacillus sp. DLY-11 | 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculum | 98.8% of 20 mg/L in 48 h | Novel pathway: C-N bond cleavage, hydroxylation, SO₂ release [1] [2] | Zhang et al., 2025 |
| Persulfate (PS) Activation | Iron-Copper Catalyst | 1.5 g/L catalyst, 2 mmol/L PS, pH 7 | ~99.7% of SMM in 2 h | Dominant radical: SO₄•⁻ (some conversion to •OH) [3] | Wang et al., 2024 |
| Persulfate Activation | Fe₃O₄ Magnetic Nanoparticles | Fe₃O₄:PS molar ratio = 2:1 | High degradation at various pH | Heterogeneous activation generating SO₄•⁻ [4] | Hu et al., 2011 |
| Pulsed Plasma Discharge | N/A | Dependent on input energy | First-order kinetics | Generates H₂O₂ as a key oxidant (note: toxic to algae) [5] | J., 2022 |
Here are solutions to some frequently encountered problems during SMM degradation experiments.
Problem: Low Degradation Efficiency in Microbial Process
Problem: Significant Inhibition of Chemical Oxidation
Problem: Poor Catalyst Recovery or Secondary Pollution
For your convenience, here are detailed methodologies for two of the most effective approaches.
This method is ideal for environmentally friendly, bio-based remediation strategies [1] [2].
This method achieves rapid and high-efficiency degradation [3].
The diagram below outlines the general decision-making process and key steps for establishing a SMM degradation experiment.
Sulfamonomethoxine, a sulfonamide antibiotic, inhibits bacterial folic acid synthesis. Resistance often arises from acquired genes and is frequently linked to broader multidrug resistance, making treatment complex [1] [2].
When facing this compound-resistant infections, the therapeutic focus shifts to alternative antibiotic classes. The choice depends on the complete antibiotic susceptibility profile of the causative pathogen. The table below summarizes preferred and alternative agents based on current guidelines and research.
Table: Treatment Options for Infections Caused by Resistant Gram-Negative Bacteria (e.g., UPEC)
| Resistance Profile | Preferred Treatment Options | Alternative / Adjunctive Options | Key Considerations / Rationale |
|---|
| ESBL-Producing Enterobacterales | Carbapenems (e.g., meropenem, imipenem) [2] | • Newer β-lactam/β-lactamase inhibitors (e.g., ceftolozane-tazobactam, ceftazidime-avibactam) [5] [6] • Cephamycins (e.g., cefoxitin) [2] • Temocillin [2] • Fosfomycin (particularly for cUTI) [2] | Piperacillin-tazobactam is not considered effective for serious ESBL infections [5]. | | Carbapenem-Resistant Enterobacterales (CRE) | • Novel β-lactam/β-lactamase inhibitor combos (e.g., ceftazidime-avibactam) [5] [2] • Cefiderocol [5] [2] | • Polymyxins (e.g., colistin) [2] • Tigecycline [2] • Aminoglycosides [2] • Fosfomycin [2] | For Metallo-β-lactamase (MBL) producers (e.g., NDM), the combination of ceftazidime-avibactam + aztreonam is suggested [5] [2]. | | Difficult-to-Treat Resistant *P. aeruginosa* | • Ceftolozane-tazobactam [5] [6] • Ceftazidime-avibactam [6] | • Traditional β-lactams (if susceptible, via high-dose extended-infusion) [6] • Aminoglycosides (once-daily for pyelonephritis/cUTI) [5] | "Difficult-to-treat resistance" (DTR) is defined as non-susceptibility to all standard first-line agents [6]. |
Growth curve analysis is a powerful tool for identifying bacterial mechanisms of resistance, including the ability to inactivate antibiotics. The following protocol and diagram outline this process.
Diagram: Experimental Workflow for Detecting Antibiotic Inactivation
Detailed Protocol: Growth Curve Analysis to Infer Resistance Phenotypes
This methodology is adapted from a systematic study of 38 antibacterial drugs in E. coli [1].
Q1: Why is this compound resistance often linked to resistance against other, unrelated antibiotics? This occurs primarily through co-resistance, where resistance genes for multiple different antibiotic classes are located close together on the same mobile genetic element, like a plasmid or transposon. When a bacterium acquires this element, it gains resistance to all involved drugs simultaneously [4] [2].
Q2: My experimental strain shows resistance to this compound. What is the first step in determining a treatment strategy? The critical first step is to conduct comprehensive antimicrobial susceptibility testing (AST). Resistance to one sulfonamide typically implies class-wide resistance, and the presence of an ESBL or carbapenemase must be identified to guide therapy. Do not rely on sulfonamides for treatment [5] [2] [6].
Q3: Are there any novel, non-antibiotic approaches being researched to combat resistant bacteria? Yes, the field is actively investigating natural products and innovative therapies. Promising alternatives include antimicrobial peptides (AMPs), bacteriophage therapy, bacteriocins, CRISPR-Cas systems to target resistance genes, and immunotherapy. These approaches aim to bypass traditional resistance mechanisms [7] [8] [9].
The table below summarizes key removal methods based on current research to help you compare their reported effectiveness and characteristics.
| Removal Method | Key Mechanism | Experimental Context | Reported Removal Efficiency / Performance | Noted Strengths / Limitations |
|---|---|---|---|---|
| Zeolite/TiO₂ Composites [1] | Adsorption & Photocatalysis | Fresh Aquaculture Wastewater; 30 min treatment | Complete degradation of SMM and its primary intermediates within 30 min. [1] | Effective mitigation of inhibition from coexistent substances in wastewater. [1] |
| UV/Oxone Process [2] | Chemical Oxidation (Sulfate Radicals) | Aqueous Solution; 5 mg/L SMM; 90 min reaction | 96.78% SMM removal; 89.01% Mineralization (TOC reduction). [2] | High mineralization; effective degradation of identified intermediates. [2] |
| Activated Carbon Powder (ACP) [3] | Adsorption (π-π & Electrostatic interactions) | Tap Water; 2 µg/L SMM; 10 mg/L ACP | Total purification of SMM; rapid kinetics compatible with industrial processes. [3] | Effective for very low concentrations; performance depends on water chemistry and carbon properties. [3] |
Here are the detailed methodologies for the key removal techniques to assist in your experimental replication and troubleshooting.
This protocol is designed for treating fresh aquaculture wastewater.
Procedure:
Troubleshooting Tip: The composites are noted for their ability to mitigate the inhibition of photocatalysis typically caused by coexistent substances in real wastewater, making them robust for complex matrices. [1]
This method employs sulfate radicals for effective degradation and mineralization.
Reagents: Sulfamonomethoxine (SMM, >99% purity), Oxone (Potassium Peroxymonosulfate), and HPLC-grade methanol.
Procedure:
Troubleshooting Tip: The high mineralization rate (89.01%) indicates this process is effective at destroying transformation products, not just the parent SMM compound. [2]
The following diagram illustrates a logical pathway to help you select the most appropriate SMM removal method based on your experimental goals and conditions.
Diagram: Selecting a this compound Removal Method
Q1: What is the environmental relevance of the SMM concentrations studied? SMM is a long-acting sulfonamide antibiotic used in aquaculture. Residual concentrations in ponds can vary widely. One study suggests an investigative scope of 5 to 500 μg/L, which covers typical environmentally relevant levels and higher concentrations found immediately after medication. [4] The highest detected concentration in a field study was 426.8 μg/L in a fish pond. [4]
Q2: How do coexisting substances in water affect SMM removal? The impact depends on the removal technology:
Q3: Are the degradation intermediates of SMM a concern? Yes, this is a critical factor for advanced oxidation processes. While the UV/Oxone process achieved 89% mineralization, indicating most byproducts were converted to CO₂ and water, several intermediates were identified. [2] The Zeolite/TiO₂ method also formed various intermediates, but they were completely decomposed along with the parent SMM within the treatment time. [1] It is good practice to monitor for intermediates in your experiments.
This guide addresses common experimental challenges and their solutions, based on recent research findings.
| Issue / Observed Effect | Potential Cause | Recommended Mitigation & Experimental Considerations |
|---|
| Unexpected high toxicity in co-exposure assays [1] [2] | Synergistic effect between SMM and Trimethoprim (TMP). Impaired antibiotic degradation leads to sustained oxidative stress. | ➤ Adjust the ratio: Use the common 5:1 mass ratio (SMM:TMP). ➤ Monitor degradation: Track antibiotic concentration (e.g., via HPLC). ➤ Measure oxidative stress: Use biomarkers like antioxidant enzyme activities (SOD, CAT) and MDA levels. | | Variable toxic effects in different biological systems (e.g., microalgae vs. soil microbes) [1] [3] | System-specific susceptibility and adaptive capacity. Differences in exposure concentration and duration. | ➤ System characterization: Pre-test the sensitivity of your model organism (e.g., Chlorella pyrenoidosa for aquatic systems). ➤ Use environmentally relevant concentrations: Include low (e.g., 5 μg/L) and high (e.g., 500 μg/L) levels [1] [2]. ➤ Extend exposure time: Allow for observation of self-adaptation (e.g., over a 15-day period) [1]. | | Inhibition of microbial community function (e.g., in soil) [3] | Broad-spectrum antibacterial activity of SMM, specifically targeting dihydropteroate synthetase [4]. | ➤ Assess functional genes: Use qPCR to monitor key nitrogen-cycle genes (e.g., amoA, nifH, nirK, nirS). ➤ Evaluate community metabolism: Employ techniques like MicroResp to profile community-level physiological responses. ➤ Test combined pollution: Evaluate effects of antibiotic mixtures to mimic real-world scenarios. | | Neurotoxicity in mammalian models [5] | Perinatal exposure affecting brain development, potentially via the mTOR signaling pathway. | ➤ Behavioral testing: Administer a battery of tests (e.g., open field, elevated plus maze, Morris water maze) in pubertal offspring. ➤ Molecular analysis: Quantify mRNA expression of genes in the mTOR pathway and related receptors (e.g., NR2B) in brain tissue. |
Q1: What is the primary ecological concern regarding SMM in aquaculture environments? The main concern is its potential toxicity to primary producers like microalgae, which are crucial for oxygen production and nutrient cycling in water bodies. Co-exposure with synergists like TMP can significantly enhance this toxicity, impairing microalgal growth and function at environmentally relevant concentrations [1] [2].
Q2: How does the co-exposure of SMM and TMP lead to synergistic toxicity in microalgae? The synergy arises because TMP likely inhibits the microalgae's ability to biodegrade SMM. Under SMM single-exposure, microalgae can degrade over 60% of the antibiotic, allowing them to eventually recover. However, under co-exposure, this degradation efficiency drops drastically to about 20%, leading to sustained and severe oxidative stress. This continuous stress is the primary mechanism causing marked inhibition of growth, reduced proliferation, and an increase in cells with damaged membranes [1].
Q3: What are the key endpoints to measure when assessing SMM-induced oxidative stress? Key biomarkers include [1] [2]:
Q4: Are there computational tools to predict the metabolism of SMM? Yes, computational tools are increasingly used to predict drug metabolism. For instance, DeepMetab is a recently developed deep learning framework designed for end-to-end prediction of CYP450-mediated drug metabolism. It integrates tasks like substrate profiling, site-of-metabolism localization, and metabolite generation, which can provide valuable pre-experimental insights [6].
Table 1: Key Experimental Parameters from Recent Microalgal Toxicity Studies [1] [2]
| Parameter | Specification | Details & Rationale |
|---|---|---|
| Test Organism | Chlorella pyrenoidosa | A common green alga in freshwater aquaculture environments. |
| Exposure Concentrations | 5 μg/L & 500 μg/L | Represents a range from low to high environmentally relevant concentrations. |
| Exposure Duration | 15 days | Mimics one aquaculture drainage cycle; allows observation of long-term effects and self-adaptation. |
| Co-exposure Ratio | SMM:TMP = 5:1 | Standard mass ratio per WHO J01E classification for combination therapy. |
| Key Assessment Endpoints | - Microalgal density & growth rate
Detailed Methodology: Assessing Toxicity in Microalgae
The following workflow visualizes the key steps for conducting a microalgal toxicity assay based on the cited research:
The toxicity of SMM, particularly in mammalian models, has been linked to interference with key signaling pathways in the brain. The following diagram summarizes the proposed mechanism for perinatal exposure:
I hope this technically-oriented resource provides a solid foundation for your support center. The data presentation and protocols should give researchers a clear starting point for their investigations into SMM co-exposure toxicity.
The following table lists the key transformation products (TPs) of SMM identified through different processes, along with their characteristics and proposed structures.
| Transformation Product Name | Transformation Pathway / Process | Key Characteristics / Proposed Structure | Reported Toxicity Compared to Parent Compound |
|---|---|---|---|
| N4-Acetyl this compound (AC-SMM) | Metabolic pathway (in tilapia); Acetylation [1] [2]. | Major metabolite; formed via N4-acetylation reaction [1] [2]. | Exhibits no antibacterial activity [2]. |
| Six Unnamed TPs | Microbial biodegradation by Bacillus sp. DLY-11; pathways include C-N bond cleavage, hydroxylation, and SO2 release [3]. | Structures not fully specified; one pathway is reported as novel [3]. | Most TPs had lower toxicity compared to parent SMM [4]. |
| Multiple Unnamed TPs | Biodegradation by microalgae (e.g., Haematococcus pluvialis); Biodegradation was the major mechanism [4]. | A total of 10 TPs were identified across four microalgae species [4]. | Most TPs had lower toxicity compared to parent SMM [4]. |
Here are the detailed methodologies for identifying SMM transformation products from key studies.
This protocol outlines the process for identifying TPs formed by the bacterium Bacillus sp. DLY-11.
The workflow for this protocol can be visualized as follows:
This protocol describes how to identify the primary metabolite of SMM in a fish model.
Problem: Low Recovery of SMM or TPs from Complex Matrices
Problem: Poor Chromatographic Separation
The table below summarizes established methods for detecting SMM and its key metabolite, N4-acetyl sulfamonomethoxine (AC-SMM), across different sample types.
| Sample Type | Analytical Technique | Key Chromatographic Conditions | Extraction & Clean-up Method | Performance (Recovery, LOQ) | Source |
|---|---|---|---|---|---|
| Chicken Plasma | HPLC | Not specified in abstract | Organic solvent-free, 100% aqueous conditions | Recovery: ≥80%; LOQ: ≤0.09 μg/mL | [1] [2] |
| Tilapia Tissues (Blood, Liver, Muscle, Bile) | LC-MS/MS | Column: C18; Mobile Phase: Methanol & 5mM Ammonium Acetate (pH 3.5); Gradient: Elution detailed in method | Acetonitrile extraction, C18 sorbent clean-up | Not fully specified in abstract; method was validated | [3] [4] |
| Foods of Animal Origin (Beef, Pork, Chicken, Eggs) | HPLC | Column: LiChrosorb RP-18 | Acetonitrile/hexane extraction, alumina column purification | Recovery: >80%; LOD: 0.01 ppm | [5] |
| Eggs | RAM-HPLC | Column: Hisep shielded hydrophobic phase; Mobile Phase: 0.3% Acetic acid–ethanol (Isocratic) | Ultrasonic homogenizer with saturated ammonium sulfate | Recovery: >91%; LOQ: 0.1 ppm | [6] |
Here are solutions to specific issues you might encounter during your experiments.
Q1: How can I improve the detection sensitivity of SMM and AC-SMM in complex biological matrices like liver or bile?
Q2: My recovery rates for the target analytes are low and inconsistent. What could be the problem?
Q3: I need to develop an environmentally friendly sample preparation method. Are there alternatives to organic solvents?
Correctly identifying metabolites is crucial. The table below lists known transformation products of SMM to aid in your identification efforts.
| Metabolite / Transformation Product | Key Fragmentation Ions (m/z) | Transformation Pathway | Source |
|---|---|---|---|
| AC-SMM (N4-acetyl) | 134.0605, 198.0224 (diagnostic for acetyl-sulfonamides) | N4-acetylation | [7] [3] |
| Hydroxy-SMM | Information from generalized sulfonamide data | Hydroxylation | [7] |
| Deaminated SMM | 77.0384, 93.0699, 141.0006 (diagnostic for deaminated sulfonamides) | Deamination | [7] [8] |
| SMM with SO2 extrusion | Identified via UPLC-QTOF-MS | SO2 release | [8] |
| SMM Glucuronide | Information from generalized sulfonamide data | Glucuronide conjugation | [7] [8] |
The following is a detailed LC-MS/MS method adapted from a pharmacokinetic study in tilapia, which can serve as a robust starting point for your own work [3].
Application: Determination of SMM and N4-Acetyl SMM (AC-SMM) in fish tissues (muscle, liver, blood, kidney, bile).
1. Sample Extraction
2. Sample Clean-up
3. LC-MS/MS Analysis
To help visualize the metabolic fate of SMM and the general experimental workflow, please refer to the following diagrams.
Diagram 1: this compound (SMM) Biotransformation Pathways. This chart outlines the primary known metabolic pathways for SMM, including a novel pathway (TP202, shown with a dashed line) mediated by hydroxylamine [7] [8].
Diagram 2: Generic Experimental Workflow for SMM and Metabolite Analysis. This flowchart illustrates the key steps in sample preparation and analysis, as detailed in several referenced methods [3] [5].
Sulfamonomethoxine (SMM) is a long-acting sulfonamide antibacterial that inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway [1] [2]. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), thereby preventing the synthesis of nucleotides and DNA [1].
A 1992 comparative study revealed that the presence of a methoxy (MeO) group is a critical structural determinant for inhibiting the capsule formation of Bordetella bronchiseptica, a feature not shared by sulfonamides lacking this group [3]. The table below summarizes the key experimental finding from this study.
| Sulfonamide | Presence of Methoxy (MeO) Group | Effect on Capsule Formation |
|---|---|---|
| This compound | Yes | Strong inhibition |
| Other Sulfonamides | Yes | Inhibition |
| Other Sulfonamides | No | No inhibition |
Due to its widespread use in veterinary medicine and aquaculture, SMM is frequently detected in the environment, leading to concerns about ecological impact and the promotion of antibiotic resistance [4] [5]. Its degradation has therefore become a significant research focus.
Recent research has identified novel bacterial strains capable of efficiently degrading SMM and has optimized the conditions for this process. The following diagram illustrates the experimental workflow for isolating, optimizing, and analyzing the biodegradation of SMM.
The optimization process using Response Surface Methodology (RSM) identified key parameters for maximizing SMM degradation by Bacillus sp. DLY-11 [4]. The table below outlines these optimal conditions and the achieved efficiency.
| Parameter | Optimal Condition | Role in Degradation |
|---|---|---|
| Temperature | 59.1 °C | Supports optimal enzyme activity and bacterial growth. |
| pH | 7.10 | Maintains neutral environment suitable for the degrading bacteria. |
| Inoculation Volume | 5% | Provides sufficient bacterial biomass to drive degradation. |
| MgSO₄ Concentration | 0.45 g/L | Supplies essential metal ions for cellular processes. |
| Degradation Efficiency | 98.8% of 20 mg/L SMM in 48 h | – |
The study proposed two potential biodegradation pathways for SMM, involving key steps such as C-N bond cleavage, hydroxylation, and SO₂ release [4]. One of these pathways was identified as novel.
The environmental hazard of SMM is further clarified by its toxicity to various aquatic organisms. The following table presents acute and chronic toxicity data, which is critical for environmental risk assessment.
| Test Organism | Test Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| Daphnia magna | 48 h | LC50 | 68.4 |
| Daphnia similis | 48 h | LC50 | 59.4 |
| Cyprinodon variegatus (Sheepshead minnow) | 96 h | LC50 | 163.0 |
| Chlorella vulgaris (Microalga) | 96 h | EC50 (Growth Inhibition) | 2.9 |
| Isochrysis galbana (Microalga) | 96 h | EC50 (Growth Inhibition) | 11.5 |
| Daphnia magna | 21 day | LOEC (Reproduction) | 12.5 |
In clinical practice, this compound is often formulated with other agents to enhance its efficacy and reduce resistance. A common commercial preparation combines it with trimethoprim, which inhibits the next enzyme (dihydrofolate reductase) in the folic acid synthesis pathway [6] [7]. This dual inhibition creates a synergistic, bactericidal effect.
The diagram below illustrates this synergistic mechanism of action.
The core comparative data comes from a 1992 study that directly investigated the inhibitory effects of various sulfonamides on the capsule formation of Bordetella bronchiseptica [1].
Key Finding: The presence of a methoxy (OCH₃) group on the sulfonamide molecule is the critical structural feature required for inhibitory activity. Sulfamonomethoxine, which contains this group, demonstrated the strongest inhibitory effect [1].
The table below summarizes the comparative results:
| Sulfonamide | Presence of Methoxy (OCH₃) Group | Inhibitory Effect on Capsule Formation |
|---|---|---|
| This compound | Yes | Strong inhibition [1] |
| Other sulfonamides with OCH₃ groups | Yes | Inhibition observed [1] |
| Sulfonamides with no OCH₃ groups | No | No inhibition observed [1] |
The following methodologies are based on the cited studies that investigated this compound's effect on capsule formation.
This method infers capsule presence or absence through a specific serological reaction [2].
This protocol outlines the general approach for comparing different sulfonamides, as in the 1992 comparative study [1].
The following diagrams, created using DOT language, visualize the proposed mechanism of this compound and the general experimental workflow. The scripts are provided for your use and can be rendered with Graphviz.
This diagram illustrates the hypothesized dual mechanisms of action based on the search results.
This diagram outlines the key steps in the experimental protocol for testing capsule inhibition.
The table below provides a quantitative comparison of three efficient SMM degradation methods based on recent experimental studies.
| Method | Core Mechanism | Optimal Conditions | Degradation Efficiency & Time | Key Advantages | Key Limitations |
|---|
| Iron-Copper/Persulfate [1] | Activation of persulfate (PS) by Fe/Cu catalyst to generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). | Catalyst: 1.5 g/L PS: 2 mmol/L pH: 7 | ~99.7% in 2 hours (initial concentration not specified) | High efficiency under neutral pH; robust in presence of Cl⁻, NO₃⁻, SO₄²⁻. | Strong inhibition by HCO₃⁻ and H₂PO₄⁻. | | Photocatalysis (P–TiO₂/g-C₃N₄) [2] | Z-scheme heterojunction under simulated sunlight generates electron-hole pairs for oxidative degradation. | Catalyst (CNPT-3): 400 mg/L Light: Simulated sunlight | ~99% in 90 minutes (initial concentration not specified) | Utilizes solar energy; effective against multiple sulfonamide antibiotics; no chemical additives. | Performance dependent on light intensity and water clarity. | | Biodegradation (Bacillus sp. DLY-11) [3] [4] | Microbial metabolism via novel pathways including C-N bond cleavage, hydroxylation, and SO₂ release. | Inoculum: 5% (v/v) Temp: 59.1°C pH: 7.1 MgSO₄: 0.45 g/L | 98.8% of 20 mg/L SMM in 48 hours | Environmentally friendly; reveals novel degradation pathways; suitable for composting. | Slower than chemical methods; requires specific temperature and nutrient (MgSO₄) control. |
For researchers seeking to replicate these studies, here are the detailed methodologies as described in the literature.
Iron-Copper/Persulfate Process [1]:
Photocatalytic Degradation with P–TiO₂/g-C₃N₄ [2]:
Biodegradation with Bacillus sp. DLY-11 [3] [4]:
The chemical oxidation and biodegradation methods operate through distinct mechanisms, as illustrated in the following workflows.
Each method offers distinct advantages for different application scenarios:
| Feature | Biological Degradation | Chemical Degradation |
|---|---|---|
| Key Agents | Specific microbial strains (e.g., Bacillus sp., granular sludge consortia) [1] [2] | Synthetic oxidants (e.g., Cu(III), plasma discharge) [3] [4] |
| Optimal Conditions | Temperature: ~59°C; pH: Neutral (~7.0-7.2); Requires nutrients [1] | pH: Neutral > Acidic > Alkaline; Affected by co-existing ions [3] |
| Degradation Efficiency | ~98.8% of 20 mg/L in 48 h (optimized) [1] | ~100% of SMM in 10 min (for a ~3:1 Cu(III):SAs molar ratio) [3] |
| Primary Mechanisms | - Hydroxylation
To help you evaluate and potentially replicate these findings, here is a summary of the key experimental methodologies from the cited research.
The degradation of SMM, whether by biological or chemical means, often targets specific vulnerable parts of its molecule. The following diagram illustrates the common pathways and their key differences.
When deciding between biological and chemical methods for your SMM degradation needs, consider the following:
The table below summarizes key toxicity findings for SMM, TMP, and their combination from recent studies.
| Antibiotic | Test System (Species) | Exposure Time | Endpoint | Result/Value | Key Findings | Citation |
|---|---|---|---|---|---|---|
| SMM + TMP (5:1) | Freshwater microalgae (Chlorella pyrenoidosa) | 15 days | Growth inhibition (EC₅₀ approx.) | ~500 μg/L (Co-exposure) | Co-exposure at 500 μg/L significantly inhibited growth & nutrient assimilation; synergistic toxicity observed. [1] [2] | |
| SMM + TMP (5:1) | Freshwater microalgae (Chlorella pyrenoidosa) | 15 days | Nutrient assimilation & oxidative stress | Not Applicable | Co-exposure at 500 μg/L impaired photosynthesis & N assimilation, causing sustained oxidative stress. Lower concentration (5 μg/L) showed initial stress followed by self-adaptation. [1] | |
| Trimethoprim (TMP) | Microcrustacean (Daphnia magna) | 48 hours | Immobilization (EC₅₀) | 92 to 167.2 mg/L | TMP generally shows lower acute toxicity compared to many sulfonamides. [3] | |
| Sulfamethoxazole (SMX) | Microcrustacean (Daphnia magna) | 48 hours | Immobilization (EC₅₀) | 43.97 to 189.2 mg/L | Data for SMX shown for reference; toxicity values can be highly variable. [3] | |
| Trimethoprim (TMP) | Macrophyte (Lemna minor) | 7 days | Growth inhibition (EC₅₀) | 27.43 to 215 mg/L | Shows significant variability in reported values. [3] |
For reproducibility, here are the methodologies from key studies cited in the tables.
Microalgal Toxicity Assay (SMM & TMP) [1] [2]
Standard Ecotoxicological Screening (SMX & TMP) [3]
The combination of sulfonamides and trimethoprim is known to be synergistic. The following diagram illustrates the established "mutual potentiation" mechanism that drives this synergy, moving beyond the traditional model of sequential inhibition.
The mutual potentiation mechanism reveals that:
The following table summarizes key pharmacokinetic parameters of sulfamonomethoxine across various species. Please note that differences in study design (e.g., dose, route of administration) mean that direct numerical comparisons should be made with caution. The data is best used to understand trends within a species.
| Species | Administration Route & Dose | Half-Life (t₁/₂) | Clearance (CL) | Volume of Distribution (Vd) | Key Metabolites Identified | Primary Excretion Route |
|---|---|---|---|---|---|---|
| Human | Oral | 25.0 - 29.8 hr [1] | 5.0 ± 1.3 mL/min [1] | 11.7 ± 3.4 L (Vdss) [1] | N4-acetyl-SMM, N1-glucuronide-SMM [1] | Urine (~60% of dose) [1] |
| Cattle (Cow) | Intravenous (5 mg/kg) | 10.3 ± 1.2 hr [2] | 25.1 ± 2.6 mL/hr·kg [2] | 0.37 ± 0.04 L/kg [2] | Information not specified in sources | Information not specified in sources |
| Pig | Not fully specified | Information not specified in sources | Information not specified in sources | Information not specified in sources | N4-acetyl-SMM [3] | Urine (primary route) [3] |
| Chicken | Oral gavage | Information not specified in sources | Information not specified in sources | Information not specified in sources | N4-acetyl-SMM [3] | Feces (primary route) [3] |
| Rat | Intramuscular | Information not specified in sources | Information not specified in sources | Information not specified in sources | N4-acetyl-SMM [3] | Urine (primary route) [3] |
| Rainbow Trout | Oral | ~12.5 hr (at 10°C) [4] | Information not specified in sources | Information not specified in sources | N4-acetyl-SMM, N1-glucuronide [4] | Information not specified in sources |
This compound is primarily metabolized through N4-acetylation and N1-glucuronidation [1] [5]. The relative importance of these pathways varies significantly by species, which affects the drug's clearance and residual markers.
Below is a general workflow for characterizing these pathways, often used in the cited studies:
The comparative data is derived from rigorous methodologies. Here are the core experimental protocols from the key studies cited.
| Removal Method / System | Key Conditions | Removal Efficiency | Time Required | Key Transformation Products/Pathways | Reference |
|---|---|---|---|---|---|
| Bacillus sp. DLY-11 (Pure Strain) | 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculation | 98.8% of 20 mg/L | 48 hours | Six potential products; pathways: C-N bond cleavage, hydroxylation, novel SO₂ release | [1] |
| Aerobic Granular Sludge (AGS) | Hydroxylamine (NH₂OH) as substrate | 60.43 ± 2.21 μg/g SS | Not Specified | Five major pathways: acetylation, glucuronidation, deamination, SO₂ extrusion, δ cleavage, and a new pathway via HAO | [2] [3] |
| Nitrifying Microorganism Cooperation | Co-culture of Ammonia-Oxidizing Archaea (AOA) & Nitrite-Oxidizing Bacteria (NOB) | Higher & irreversible removal vs. AOA alone | 807 hours | Transformed differently by AOA+NOB co-culture, leading to irreversible removal | [4] |
| Aerobic Granular Sludge (AGS) | Adsorption by microbial cells covered with Tightly Bound EPS (TB-EPS) | Higher adsorption capacity than cells alone or with Loosely Bound EPS | Not Specified | Adsorption primarily involves interaction with aromatic proteins, fulvic acid-like substances, and nucleic acids in EPS | [2] [3] |
For researchers looking to replicate these studies, here are the detailed methodologies for two key approaches.
This protocol outlines the process from isolating the strain to optimizing its degradation activity [1].
The workflow for this multi-stage experimental process is illustrated below:
This protocol focuses on distinguishing between adsorption and biodegradation in AGS and identifying the role of specific enzymes [2] [3].
The data reveals several critical points for researchers:
The following table summarizes the quantitative data found for SMM complexes with Human Serum Albumin (HSA).
| Complex Type | Stability Constant (Kₐ) | Experimental Temperature | Experimental Method | Reference |
|---|---|---|---|---|
| HSA-SMM [1] | ( 3.02 \times 10^5 L \cdot mol^{-1} ) | 298 K | Fluorescence Quenching | [1] |
| HSA-SMM [1] | ( 2.02 \times 10^5 L \cdot mol^{-1} ) | 304 K | Fluorescence Quenching | [1] |
| HSA-SMM [1] | ( 1.32 \times 10^5 L \cdot mol^{-1} ) | 310 K | Fluorescence Quenching | [1] |
For context, another study investigated a similar sulfonamide, sulfadimethoxine (SMT), with HSA. The binding constant for the HSA-SMT complex was found to be ( 2.31 \times 10^4 L \cdot mol^{-1} ) at 298 K, and the interaction was also determined to be spontaneous with a single binding site [2].
The stability constant data for SMM was primarily obtained through well-established biophysical techniques. Here are the detailed methodologies from the key studies:
This protocol provides a methodology for a closely related sulfonamide, offering a comparable approach.
The research indicates that SMM and related sulfonamides primarily form complexes with serum albumin. The following diagram illustrates the relationship between the complex types and the key experimental data available.
The general workflow for determining the stability constant of an SMM-HSA complex via fluorescence spectroscopy is outlined below.
The table below summarizes key characteristics of sulfamonomethoxine in comparison to other sulfonamides, based on monitoring and laboratory studies.
| Antibiotic | Typical Environmental Concentrations | Persistence & Availability | Key Context & Comparison |
|---|---|---|---|
| This compound (SMM) | Danjiangkou Reservoir, China: 1.21-4.28 ng/L (2023 data) [1] | Effectively degraded (98.8%) by Bacillus sp. DLY-11 within 48 hours under optimized conditions [2]. | The only long-acting sulfonamide authorized for aquaculture; this implies a longer environmental half-life [3]. |
| Sulfamethoxazole (SMX) | European surface waters: Median ~52 ng/L, peaks up to 4-6 μg/L [4]. | In soil, shows high availability in the aqueous phase, indicating high mobility and potential for uptake [5]. | One of the most frequently detected sulfonamides; high research priority due to its persistence and role in antibiotic resistance [6] [7]. |
| Sulfamethazine (SMZ) | Jiulong River Estuary, China: Average 78.3 ng/L [8]. | Data not fully available in search results. | Commonly studied in veterinary contexts; often co-detected with resistance genes [8] [4]. |
The toxicological effects of antibiotics on non-target organisms can vary significantly. The following table compares the observed impacts of SMM and other sulfonamides.
| Antibiotic | Test Organism / System | Observed Ecological Effects |
|---|---|---|
| This compound (SMM) | Freshwater microalgae (Chlorella pyrenoidosa) [3] | At 5 μg/L: Stimulated algal growth. At 500 μg/L: Induced sustained cell apoptosis, but overall growth was maintained due to self-adaptive mechanisms. |
| SMM + Trimethoprim (TMP) | Freshwater microalgae (Chlorella pyrenoidosa) [3] | Co-exposure at 500 μg/L caused significant growth inhibition and disrupted carbon/nitrogen assimilation, indicating a synergistic toxic effect. |
| Sulfamethoxazole (SMX) | Freshwater biofilm communities [4] | Altered bacterial structure and induced deformities in diatoms at 500-5000 ng/L. |
| Sulfamethazine (SMZ) | Freshwater biofilm communities [4] | Reduced diatom species richness and diversity, and increased teratologies (deformities) at 500-5000 ng/L. |
The high degradation efficiency of SMM (98.8% in 48 hours) was achieved by the novel strain Bacillus sp. DLY-11, isolated from swine manure compost. Here is the detailed methodology [2]:
The following diagram illustrates the experimental workflow for the isolation of the degrading bacterium and the optimization of SMM degradation.
To summarize the comparative environmental profile of this compound:
This compound is a sulfonamide antibiotic. Its classic and well-established role is to inhibit bacterial growth.
Recent research has uncovered a completely different, non-antibiotic application for this compound and its derivatives. The table below summarizes this emerging area of study.
| Aspect | Details |
|---|---|
| Target Pathway | Programmed cell death-1 (PD-1) / Programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway [3] |
| Molecular Role | Small-molecule inhibitor of the PD-1/PD-L1 interaction [3] |
| Therapeutic Goal | To block the pathway that tumors use to suppress the immune system, thereby "releasing the brakes" on T-cells to attack cancer cells [3] |
| Experimental Status | In vitro studies; considered a lead compound for further drug design and optimization [3] |
The following diagram illustrates the dual therapeutic mechanisms of this compound described above:
A patent indicates that compound injections of this compound sodium mixed with trimethoprim and other substances have been developed for veterinary use. These are intended to treat mixed infections in poultry and livestock and to reduce drug resistance, though specific efficacy data was not provided [4].
Irritant